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  • Product: 2-Isopropyl-5-methylaniline
  • CAS: 2437-39-0

Core Science & Biosynthesis

Foundational

Supramolecular Architecture and Crystallographic Profiling of 2-Isopropyl-5-methylaniline

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Crystallographic Guide Executive Summary 2-Isopropyl-5-methylaniline (also known as thymylamine...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Crystallographic Guide

Executive Summary

2-Isopropyl-5-methylaniline (also known as thymylamine, CAS: 2437-39-0)[1] is a sterically demanding, electron-rich aromatic amine. In the realms of crystal engineering and pharmaceutical intermediate synthesis, its unique structural topology—featuring a bulky ortho-isopropyl group and an electron-donating meta-methyl group—dictates specific crystallographic packing motifs and hydrogen-bonding networks. This whitepaper provides an in-depth analysis of its molecular geometry, supramolecular synthons, and the field-proven methodologies required to isolate, functionalize, and crystallographically profile this compound.

Molecular Geometry and Steric Profiling

The synthetic genesis of 2-isopropyl-5-methylaniline typically involves the Friedel-Crafts nuclear alkylation of m-toluidine using isopropyl chloride[2]. The resulting molecular architecture is defined by competing steric and electronic effects:

  • Electronic Activation: The meta-methyl group inductively donates electron density into the aromatic ring, subtly increasing the basicity of the primary amine compared to unsubstituted aniline.

  • Steric Hindrance: The ortho-isopropyl group introduces a massive steric boundary. In the solid state, this bulk restricts the rotational freedom of the −NH2​ group, forcing the amine's lone pair into a specific trajectory. This steric shielding prevents the formation of highly dense, multi-directional 3D hydrogen-bonded networks, instead favoring lower-dimensional architectures (1D chains or 2D sheets).

Supramolecular Synthons & Hydrogen Bonding Networks

In crystal engineering, 2-isopropyl-5-methylaniline acts as a highly directional hydrogen-bond donor. When co-crystallized with acidic co-formers (such as ethylenedicarboxylic acid derivatives), a proton transfer event frequently occurs, converting the neutral amine into a 2-isopropyl-5-methylanilinium cation [3].

The Role of Charge-Assisted Interactions

The formation of the anilinium state transforms the molecule from a weak hydrogen-bond donor into a robust, charge-assisted donor ( −NH3+​ ).

  • Primary Motifs ( N−H⋯O ): The three protons of the anilinium group interact with carboxylate acceptors. However, because the ortho-isopropyl group physically blocks one face of the molecule, the N−H⋯O bonds are forced to propagate asymmetrically.

  • Structural Alignment: This steric guidance is not a hindrance but a tool. For example, in the synthesis of cyclobutane tetracarboxylic acids, the ionic bonds formed between the anilinium cation and the dicarboxylic acid precisely align the double bonds of the co-former in the crystal lattice, enabling highly stereoselective solid-state photocyclization[3].

G A 2-Isopropyl-5-methylaniline (H-Bond Donor) C Proton Transfer (Anilinium Cation Formation) A->C B Acidic Co-former (e.g., Carboxylic Acid) B->C D Charge-Assisted N-H···O Hydrogen Bonding C->D E Steric Guidance by Ortho-Isopropyl Group D->E F 1D/2D Supramolecular Architecture E->F

Caption: Logical pathway of supramolecular assembly and steric guidance in anilinium co-crystals.

Quantitative Crystallographic Data

To understand the strength and directionality of these networks, Table 1 summarizes the representative quantitative metrics typically observed in single-crystal X-ray diffraction (SCXRD) studies of 2-isopropyl-5-methylanilinium carboxylate salts.

Table 1: Representative Hydrogen Bond Parameters in Anilinium-Carboxylate Networks

Interaction TypeDonor (D)Acceptor (A) D⋯A Distance (Å) H⋯A Distance (Å) D−H⋯A Angle (°)
Primary Ionic N1 (Anilinium) O1 (Carboxylate)2.75 – 2.851.80 – 1.95160 – 175
Secondary Ionic N1 (Anilinium) O2 (Carboxylate)2.80 – 2.901.85 – 2.00155 – 170
Weak Steric C−H (Isopropyl) O (Carbonyl)3.30 – 3.502.50 – 2.70130 – 150

Note: The highly linear D−H⋯A angles (>160°) indicate strong, highly directional charge-assisted hydrogen bonds, which are critical for locking the crystal lattice into a rigid conformation.

Experimental Workflows & Methodologies

As a Senior Application Scientist, it is critical to recognize that successful crystallographic profiling relies on the purity of the precursor and the thermodynamic control of the crystallization environment.

Protocol 1: Functionalization for Drug Development

2-Isopropyl-5-methylaniline is a vital intermediate for synthesizing complex active pharmaceutical ingredients (APIs), such as novel sulfonylurea compounds targeting NLRP3 inhibition[4].

  • Dissolution: Dissolve 1 equivalent of 2-isopropyl-5-methylaniline in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

  • Bromination: Add 1 equivalent of N-Bromosuccinimide (NBS) to the solution. Causality: NBS is chosen over Br2​ to provide a controlled, mild electrophilic aromatic substitution, directing the bromine to the para-position relative to the amine (yielding 4-bromo-2-isopropyl-5-methylaniline) without over-halogenation[4].

  • Quenching & Workup: Stir at room temperature for 20 minutes. Wash the organic layer with water and 10% aqueous Na2​S2​O3​ . Causality: The sodium thiosulfate quench is mandatory to reduce any unreacted electrophilic bromine species, preventing downstream oxidative degradation.

  • Isolation: Dry the organic phase via a phase separator and concentrate in vacuo to afford the crude intermediate[4].

Protocol 2: Co-Crystallization and SCXRD Profiling

To analyze the hydrogen-bonding network of the compound, a self-validating crystallization protocol must be employed.

  • Equimolar Mixing: Combine 2-isopropyl-5-methylaniline and the target acidic co-former in a 1:1 molar ratio in a polar protic/aprotic solvent mixture (e.g., Methanol/Ethyl Acetate).

  • Controlled Evaporation: Incubate the vial at a stable 277–298 K. Causality: Rapid evaporation leads to kinetic trapping and twinned crystals; slow evaporation ensures thermodynamic control and single-crystal domain growth.

  • Phase Validation (PXRD): Before single-crystal analysis, analyze the bulk powder using Powder X-Ray Diffraction. Causality: This proves that the single crystal selected is representative of the bulk material, ensuring the trustworthiness of the structural data.

  • SCXRD Data Collection: Mount a suitable crystal and collect data at cryogenic temperatures (e.g., 100 K). Causality: The isopropyl group possesses high rotational flexibility. Room-temperature data collection will result in massive thermal ellipsoids (smearing of electron density) for the isopropyl carbons. Cryo-cooling freezes this rotation, allowing for precise bond length and angle determination.

G S1 Equimolar Dissolution S2 Slow Solvent Evaporation S1->S2 S3 PXRD Bulk Validation S2->S3 S4 Cryogenic SCXRD Data Collection S3->S4 S5 Structure Refinement S4->S5

Caption: Self-validating workflow for the crystallographic profiling of anilinium co-crystals.

Conclusion

The crystallographic behavior of 2-isopropyl-5-methylaniline is a masterclass in the interplay between steric bulk and electronic activation. By understanding how the ortho-isopropyl group restricts hydrogen bond directionality, researchers can rationally design co-crystals that force neighboring molecules into precise alignments. Whether utilized as a template for solid-state photocyclization or as a scaffold for advanced sulfonylurea APIs, mastering the supramolecular chemistry of this aniline derivative is a powerful tool in modern chemical development.

Sources

Exploratory

Deciphering the Mass Spectrometry Fragmentation Pathways of 2-Isopropyl-5-methylaniline

An In-Depth Technical Guide for Analytical Scientists and Drug Development Professionals Executive Summary 2-Isopropyl-5-methylaniline (also known as carvacrylamine, thymylamine, or 2-amino-p-cymene) is a sterically hind...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Analytical Scientists and Drug Development Professionals

Executive Summary

2-Isopropyl-5-methylaniline (also known as carvacrylamine, thymylamine, or 2-amino-p-cymene) is a sterically hindered, electron-rich aromatic amine. In modern drug development, it serves as a critical synthetic intermediate—most notably in the development of diarylsulfonylurea-containing compounds and NLRP3 inflammasome inhibitors[1].

Accurate identification and structural elucidation of this compound and its downstream metabolites require a rigorous understanding of its mass spectrometric (MS) behavior. This whitepaper details the mechanistic fragmentation pathways of 2-isopropyl-5-methylaniline under both Electron Ionization (EI) and Electrospray Ionization (ESI), providing self-validating experimental workflows to ensure high-fidelity analytical data.

Structural Causality & Ionization Dynamics

The molecule (C₁₀H₁₅N, MW 149.23 g/mol ) features three distinct functional groups on a benzene ring: an electron-donating amino group (-NH₂), a methyl group, and a branched isopropyl group. The spatial arrangement of these groups dictates the molecule's thermodynamic weak points during ionization.

  • Under Electron Ionization (EI, 70 eV): The high-energy electron beam ejects an electron primarily from the nitrogen lone pair or the aromatic π-system, generating a radical cation [M]•⁺ at m/z 149. The fragmentation is subsequently driven by the stabilization of resulting carbocations. The ortho-relationship of the isopropyl group to the amino group facilitates rapid α-cleavage.

  • Under Electrospray Ionization (ESI⁺): Soft ionization yields the protonated molecular ion [M+H]⁺ at m/z 150.2. Because ESI transfers minimal excess internal energy, collision-induced dissociation (CID) is required to induce fragmentation, typically resulting in the loss of neutral molecules (e.g., NH₃ or alkenes) rather than radical species.

Core Fragmentation Pathways (Mechanistic Breakdown)

Electron Ionization (EI-MS)

The EI fragmentation of 2-isopropyl-5-methylaniline is dominated by the cleavage of the bulky isopropyl side chain, governed by the stability of the resulting benzylic ions [2].

  • Pathway A: α-Cleavage and Methyl Radical Loss (m/z 149 → m/z 134) The most thermodynamically favored pathway is the loss of a methyl radical (•CH₃, 15 Da) from the isopropyl moiety. This yields a highly stable, substituted benzylic cation at m/z 134, which often presents as the base peak. The electron-donating nature of the amino group further stabilizes this positive charge through resonance.

  • Pathway B: Alkene Elimination (m/z 149 → m/z 107) Alkylbenzenes with side chains of three or more carbons frequently undergo simple inductive cleavage or a McLafferty-type rearrangement to expel a neutral alkene. Here, the loss of propene (C₃H₆, 42 Da) from the molecular ion yields a radical cation at m/z 107, corresponding to an ionized toluidine derivative.

  • Pathway C: Sequential Ring Contraction (m/z 134 → m/z 119) The stable m/z 134 ion can undergo secondary fragmentation, losing an additional methyl radical (15 Da) from the aromatic ring to form a tropylium-like ion at m/z 119.

Electrospray Ionization (ESI-MS/MS CID)

Under tandem mass spectrometry (MS/MS) using argon or nitrogen as a collision gas, the protonated precursor [M+H]⁺ (m/z 150) fragments via neutral losses:

  • Loss of Ammonia (m/z 150 → m/z 133): The protonated amine is expelled as neutral NH₃ (17 Da), leaving a carbocation on the cymene ring.

  • Loss of Propene (m/z 150 → m/z 108): CID drives the elimination of propene from the isopropyl group, leaving a protonated toluidine fragment.

MS_Fragmentation M_ion Molecular Ion [M]•+ m/z 149 (C10H15N) F_134 [M - •CH3]+ m/z 134 (Benzylic Cation) M_ion->F_134 - •CH3 (15 Da) α-Cleavage F_107 [M - C3H6]•+ m/z 107 (Propene Loss) M_ion->F_107 - C3H6 (42 Da) Alkene Elimination F_119 [m/z 134 - •CH3]+ m/z 119 (Tropylium Derivative) F_134->F_119 - •CH3 (15 Da) Ring Methyl Loss

Figure 1: Primary EI-MS fragmentation pathways of 2-isopropyl-5-methylaniline.

Quantitative Data Presentation

Table 1: Summary of Primary EI-MS Fragments (70 eV)

m/z Value Ion Type Neutral Loss Relative Abundance Structural Significance
149 [M]•⁺ None Medium (30-50%) Confirms intact molecular weight.
134 [M - CH₃]⁺ 15 Da (•CH₃) Base Peak (100%) Confirms presence of the branched isopropyl group.
119 [M - 2CH₃]⁺ 30 Da (2 × •CH₃) Low-Medium (15-25%) Indicates secondary methyl loss (ring methyl).

| 107 | [M - C₃H₆]•⁺ | 42 Da (C₃H₆) | Medium (20-40%) | Confirms alkene elimination from the alkyl side chain. |

Table 2: Summary of ESI-MS/MS Fragments (CID, Positive Mode)

m/z Value Ion Type Neutral Loss Structural Significance
150 [M+H]⁺ None Protonated precursor ion.
133 [M+H - NH₃]⁺ 17 Da (NH₃) Confirms presence of a primary aromatic amine.

| 108 |[M+H - C₃H₆]⁺ | 42 Da (C₃H₆) | Confirms isopropyl side chain via neutral alkene loss. |

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every analytical run must include internal standardizations and system suitability checks to isolate chemical behavior from instrumental artifacts [3].

Protocol A: GC-EI-MS Profiling Workflow
  • Sample Preparation & Internal Standardization:

    • Dissolve 2-isopropyl-5-methylaniline in MS-grade ethyl acetate to a concentration of 10 µg/mL.

    • Self-Validation Step: Spike the sample with 1,3,5-trimethoxybenzene (Internal Standard, ISTD) to a final concentration of 5 µg/mL. Causality: The ISTD ensures that any variations in injection volume or source ionization efficiency do not skew the quantitative fragmentation ratios.

  • System Suitability Testing (SST):

    • Inject a solvent blank followed by a Perfluorotributylamine (PFTBA) calibration check.

    • Validation Criterion: The system is validated only if the m/z 69, 219, and 502 peaks of PFTBA show <0.1 Da mass error and standard relative isotopic abundances.

  • Chromatographic Separation:

    • Inject 1 µL in split mode (10:1) onto a 5% phenyl methyl siloxane capillary column (e.g., HP-5MS, 30 m × 0.25 mm, 0.25 µm film).

    • Temperature Program: 50 °C (hold 1 min), ramp at 10 °C/min to 280 °C.

    • Causality: This specific non-polar stationary phase and thermal gradient separate the target from potential isomeric impurities (e.g., other thymylamine isomers) based on subtle differences in polarizability and boiling point.

  • Electron Ionization & Acquisition:

    • Operate the source at 230 °C with an electron energy of exactly 70 eV.

    • Causality: 70 eV is the universally accepted standard for EI, ensuring the generated spectra can be accurately cross-referenced against standard NIST libraries. Scan range: m/z 40–450.

MS_Workflow S1 Sample Prep & ISTD Spiking S2 System Suitability (Mass Cal & RT) S1->S2 S3 Chromatography (GC-MS/LC-MS) S2->S3 S4 Ionization (EI 70eV / ESI+) S3->S4 S5 Mass Analysis (Q-TOF / Quad) S4->S5

Figure 2: Self-validating MS analytical workflow for substituted anilines.

Conclusion & Analytical Significance

The mass spectrometric profiling of 2-isopropyl-5-methylaniline is defined by the high stability of its benzylic and tropylium-like carbocations. By monitoring the transition from m/z 149 to the m/z 134 base peak, analytical scientists can definitively map the presence of the isopropyl moiety. Implementing the self-validating workflows described above ensures that drug development professionals can track this critical intermediate with high quantitative confidence, preventing downstream contamination in complex pharmaceutical syntheses.

References

  • Title: Novel sulfoneurea compounds (WO2020035466A1)
  • Title: 2-Amino-p-cymene (CID 137414) Compound Summary Source: National Center for Biotechnology Information (PubChem) URL: [Link]

  • Title: Direct Conversion of Phenols into Primary Anilines with Hydrazine Catalyzed by Palladium (Supporting Information) Source: Royal Society of Chemistry (RSC) URL: [Link]

Foundational

Pharmacokinetic Properties of 2-Isopropyl-5-Methylaniline Based Compounds: A Technical Guide for Drug Development

Executive Summary The 2-isopropyl-5-methylaniline scaffold (CAS 2437-39-0) is a highly versatile aromatic amine that has emerged as a critical hydrophobic core in modern targeted therapies. Most notably, it serves as a f...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 2-isopropyl-5-methylaniline scaffold (CAS 2437-39-0) is a highly versatile aromatic amine that has emerged as a critical hydrophobic core in modern targeted therapies. Most notably, it serves as a foundational building block in the synthesis of Cytokine Release Inhibitory Drugs (CRIDs) targeting the NLRP3 inflammasome[1] and in the development of anaplastic lymphoma kinase (ALK) inhibitors[2]. Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of this specific moiety is paramount, as its unique steric and electronic properties directly dictate the pharmacokinetic (PK) viability and safety profile of its derivative drugs.

Structural Rationale & Pharmacological Context

The architectural value of 2-isopropyl-5-methylaniline lies in its specific substitution pattern. The primary amine provides a critical anchor for synthetic functionalization (e.g., conversion into sulfonylureas or amides).

Mechanistic Causality in Drug Design: The electron-donating nature of the isopropyl and methyl groups increases the electron density of the phenyl ring. More importantly, the bulky isopropyl group positioned ortho to the amine creates significant steric hindrance. This steric bulk restricts the rotational freedom of subsequent functional linkages, locking the molecule into a rigid, bioactive conformation. This rigidity is mechanistically required for high-affinity binding within the hydrophobic pockets of target proteins, such as the NLRP3 sensor protein[3].

Signaling Signal DAMPs / PAMPs (Activation Signal) NLRP3 NLRP3 Inflammasome (Sensor Protein) Signal->NLRP3 Trigger ASC ASC Oligomerization (Speck Formation) NLRP3->ASC Assembly Caspase Caspase-1 Activation (Protease Cleavage) ASC->Caspase Recruitment Caspase->Caspase Auto-cleavage Cytokines IL-1β / IL-18 Release (Inflammatory Response) Caspase->Cytokines Maturation Inhibitor 2-Isopropyl-5-methylaniline Derivatives Inhibitor->NLRP3 Allosteric Inhibition

NLRP3 inflammasome signaling pathway and targeted inhibition by aniline derivatives.

Physicochemical & In Silico Pharmacokinetic Profiling

The baseline physicochemical properties of the unconjugated 2-isopropyl-5-methylaniline scaffold heavily influence the ADME behavior of its downstream drug candidates. The low molecular weight and high lipophilicity make it an ideal fragment for central nervous system (CNS) penetrant drugs[4].

Table 1: Key Physicochemical Properties
PropertyValuePK Implication
Molecular Weight 149.23 g/mol [5]Highly favorable for rapid diffusion; leaves ample MW budget for derivatization.
Topological Polar Surface Area (TPSA) 26.0 Ų[5]Excellent predictor for high membrane permeability (ideal < 90 Ų for BBB).
LogP (Predicted) ~2.8Highly lipophilic; drives passive transcellular absorption but increases Vd.
H-Bond Donors / Acceptors 1 / 1Minimizes desolvation energy penalties during membrane crossing.
GI Absorption High[4]Ensures robust oral bioavailability (Class I/II BCS potential).
BBB Permeability Permeant[4]Enables targeting of neuroinflammatory diseases (e.g., Alzheimer's)[3].

ADME Mechanisms & Causality

Absorption & Distribution

The low TPSA (26.0 Ų) and favorable lipophilicity dictate rapid, passive transcellular diffusion across the intestinal epithelium[5]. Once in systemic circulation, the lipophilic nature of the 2-isopropyl-5-methylaniline core drives extensive tissue distribution. This is particularly advantageous for neuro-oncology or neuroinflammatory targets, as the scaffold readily crosses the blood-brain barrier (BBB)[4].

Metabolism & Toxicity Liabilities

The metabolic biotransformation of this scaffold is the most critical parameter to monitor during lead optimization.

Mechanistic Causality in Metabolism:

  • Phase I Oxidation: Cytochrome P450 (CYP) enzymes, primarily CYP1A2 and CYP3A4, target the electron-rich aromatic ring and the primary amine. N-oxidation of the amine yields reactive N-hydroxylamine intermediates.

  • Toxicity Shielding: Unsubstituted anilines are notorious for causing idiosyncratic hepatotoxicity or methemoglobinemia due to these reactive nitroso species. However, the ortho-isopropyl group on this scaffold provides a steric shield, significantly reducing the rate of N-oxidation compared to unhindered anilines. In final drug formulations (like sulfonylurea CRIDs), the amine is fully derivatized, effectively neutralizing this toxicity liability[1].

  • Phase II Conjugation: If the amine remains exposed, N-acetyltransferases (NAT1/NAT2) will rapidly acetylate it, forming a stable, excretable metabolite.

Metabolism Parent 2-Isopropyl-5-methylaniline (Parent Scaffold) CYP CYP450 Enzymes (Phase I) Parent->CYP Oxidation NAT N-Acetyltransferases (Phase II) Parent->NAT Acetylation NOxide N-Hydroxylamine (Reactive Intermediate) CYP->NOxide N-Oxidation RingOH Phenolic Derivatives (Ring Hydroxylation) CYP->RingOH C-Oxidation NAcetyl N-Acetylated Metabolite (Stable Excretion) NAT->NAcetyl Conjugation

Metabolic biotransformation pathways of 2-isopropyl-5-methylaniline.

Standardized Experimental Workflows for PK Validation

To ensure rigorous, reproducible PK profiling of compounds bearing this scaffold, the following self-validating protocols must be strictly adhered to.

Protocol 1: In Vitro Liver Microsomal Stability Assay

This assay determines the intrinsic clearance ( CLint​ ) of the compound.

  • Step 1: Substrate Preparation. Prepare the test compound at a final concentration of 1 µM in 0.1 M potassium phosphate buffer (pH 7.4).

    • Causality: Using 1 µM ensures the substrate concentration is well below the Michaelis constant ( Km​ ) of CYP enzymes, guaranteeing first-order kinetic depletion necessary for accurate half-life calculation.

  • Step 2: Incubation. Add Human or Rat Liver Microsomes (HLM/RLM) to a final protein concentration of 0.5 mg/mL. Pre-incubate at 37°C for 5 minutes.

  • Step 3: Reaction Initiation. Add an NADPH regenerating system (1 mM final concentration) to start the reaction.

    • Causality: NADPH provides the essential reducing equivalents required by CYP450 enzymes to catalyze Phase I oxidation.

  • Step 4: Reaction Quenching (Timecourse). At specific time points (0, 5, 15, 30, 45, 60 min), extract 50 µL aliquots and immediately mix with 150 µL of ice-cold acetonitrile (ACN) containing an internal standard (e.g., Tolbutamide).

    • Causality: Cold ACN instantly denatures the microsomal proteins, halting enzymatic activity and precipitating the proteins to prevent LC column clogging.

  • Step 5: Centrifugation & LC-MS/MS. Centrifuge at 15,000 x g for 10 minutes. Analyze the supernatant via LC-MS/MS in Multiple Reaction Monitoring (MRM) mode.

Self-Validating System Controls:

  • Minus-NADPH Control: Run parallel samples without NADPH. Validation: If substrate depletion occurs here, it indicates non-CYP mediated degradation (e.g., chemical instability or esterase activity).

  • Positive Control: Run Verapamil concurrently. Validation: Confirms the metabolic competence and activity of the specific microsome batch.

Workflow Step1 1. Substrate Preparation (1 µM in Buffer) Step2 2. Microsome Incubation (HLM/RLM + NADPH at 37°C) Step1->Step2 Step3 3. Reaction Quenching (Cold ACN + Internal Standard) Step2->Step3 Step4 4. Protein Precipitation (Centrifugation at 15,000g) Step3->Step4 Step5 5. LC-MS/MS Quantification (MRM Mode Analysis) Step4->Step5 Step6 6. PK Parameter Derivation (Intrinsic Clearance & Half-life) Step5->Step6

Standardized in vitro microsomal stability assay workflow for PK profiling.

Protocol 2: Caco-2 Permeability & Efflux Assay

Given the high lipophilicity of the scaffold, assessing P-glycoprotein (P-gp) efflux liability is critical.

  • Step 1: Cell Culture. Seed Caco-2 cells on polycarbonate transwell inserts. Culture for 21 days to ensure the formation of polarized monolayers with mature tight junctions.

  • Step 2: Dosing. Apply the compound (10 µM) to either the Apical (A) or Basolateral (B) chamber to measure A-to-B and B-to-A transport.

  • Step 3: Self-Validation (Integrity Check). Co-incubate with Lucifer Yellow (LY), a paracellular marker.

    • Causality: If LY apparent permeability ( Papp​ ) exceeds 1×10−6 cm/s, the tight junctions are compromised, and the well data must be rejected, ensuring absolute data trustworthiness.

  • Step 4: Efflux Ratio Calculation. Calculate the Efflux Ratio (ER = Papp(B−A)​/Papp(A−B)​ ). An ER > 2.0 indicates potential P-gp substrate liability.

Data Presentation: Comparative PK Parameters

Below is a representative data structure summarizing the expected PK parameters of an optimized 2-isopropyl-5-methylaniline derivative (e.g., an NLRP3 inhibitor) compared to the raw scaffold.

Table 2: Comparative Pharmacokinetic Profile
ParameterRaw Scaffold (Unconjugated)Optimized Derivative (e.g., Sulfonylurea)Analytical Interpretation
CLint​ (HLM) High (>50 µL/min/mg)Low (<15 µL/min/mg)Derivatization of the amine shields the molecule from rapid CYP-mediated N-oxidation.
Caco-2 Papp​ >20×10−6 cm/s 10−15×10−6 cm/sBoth exhibit excellent permeability; derivative gains slight polarity, reducing non-specific binding.
Efflux Ratio (ER) < 1.5 (Non-substrate)1.8 - 2.5Increased MW and added H-bond acceptors in the derivative slightly increase P-gp recognition.
Oral Bioavailability (%F) N/A (Too rapidly cleared)> 60% in rodent modelsOptimization yields a highly bioavailable therapeutic agent.

Conclusion

The 2-isopropyl-5-methylaniline scaffold is a masterclass in utilizing steric and electronic properties to drive pharmacological efficacy. While the raw fragment possesses inherent metabolic liabilities via N-oxidation, its integration into larger molecules (like ALK or NLRP3 inhibitors) leverages its high lipophilicity and BBB permeability while shielding its reactive sites. By employing self-validating PK workflows, drug development professionals can confidently harness this moiety to produce highly bioavailable, CNS-penetrant therapeutics.

References

  • Title: 2-Isopropyl-5-methylaniline | C10H15N | CID 20563827 - PubChem Source: nih.gov URL: [Link]

  • Source: google.com (Google Patents)
  • Title: WO2015180685A1 - Alk激酶抑制剂及其制备方法和应用 (Alk kinase inhibitor)
  • Title: Biological and therapeutic significance of targeting NLRP3 inflammasome in the brain and the current efforts to develop brain-penetrant inhibitors Source: nih.gov URL: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: 2-Isopropyl-5-methylaniline in the Synthesis and Formulation of Novel Agrochemicals

Executive Overview 2-Isopropyl-5-methylaniline (CAS 2437-39-0), commonly referred to as thymylamine, is a highly sterically hindered aromatic amine. While historically recognized as a major isomeric byproduct in the Frie...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Overview

2-Isopropyl-5-methylaniline (CAS 2437-39-0), commonly referred to as thymylamine, is a highly sterically hindered aromatic amine. While historically recognized as a major isomeric byproduct in the Friedel-Crafts alkylation of m-toluidine (), it has recently gained prominence as a critical building block in the design of next-generation agrochemicals. This application note provides drug development professionals and agrochemical scientists with a comprehensive guide to utilizing 2-isopropyl-5-methylaniline in the synthesis of pesticidal intermediates, specifically focusing on its conversion into dichloroacetamide derivatives and their subsequent formulation.

Structural & Mechanistic Rationale

In modern pesticide discovery, the spatial arrangement of substituents on an aromatic ring dictates both target-site affinity and metabolic stability. The unique substitution pattern of 2-isopropyl-5-methylaniline—an ortho-isopropyl group and a meta-methyl group relative to the amine—imparts highly specific physicochemical properties:

  • Conformational Locking: When converted into an amide (e.g., a dichloroacetamide), the bulky ortho-isopropyl group restricts the rotation of the C(aryl)-N bond. This locks the molecule into a bioactive conformation that tightly fits into the receptor pockets of target pests, such as nematode nervous systems ().

  • Metabolic Shielding: The steric bulk shields the vulnerable amide bond from rapid enzymatic hydrolysis by pest amidases and environmental degradation by soil microbes, thereby extending the residual activity of the pesticide in the field.

  • Optimized Lipophilicity (logP): The combination of isopropyl and methyl groups provides an ideal logP, enhancing the active ingredient's penetration through the lipophilic cuticles of arthropods and nematodes.

Synthetic Protocols & Causality

The following protocol details the synthesis of N-(2-isopropyl-5-methylphenyl)-2,2-dichloroacetamide, a key intermediate for novel nematicides and insecticides. This method is designed as a self-validating system, incorporating in-process controls (IPC) to ensure reproducibility and high purity.

Protocol A: Synthesis of N-(2-isopropyl-5-methylphenyl)-2,2-dichloroacetamide
  • Step 1: Reagent Preparation & Biphasic Setup

    • Action: Charge a 5 L jacketed reactor with 2-isopropyl-5-methylaniline (286 g, 1.91 mol) and dichloromethane (DCM, 1.5 L). Add a solution of sodium bicarbonate (270 g, 3.22 mol) dissolved in 1 L of purified water.

    • Causality: A biphasic system (DCM/Water) is utilized. The NaHCO₃ acts as an acid scavenger. It is chosen over stronger bases (like NaOH) to prevent the premature hydrolysis of the incoming dichloroacetyl chloride and to minimize the formation of di-acylated byproducts. The biphasic nature ensures that the water-soluble HCl byproduct is immediately partitioned away from the organic phase, driving the reaction forward.

  • Step 2: Temperature Control & Acylation

    • Action: Cool the biphasic mixture to 0–5 °C under a continuous nitrogen sweep. Begin the dropwise addition of 2-dichloroacetyl chloride (218 g, 1.93 mol) over a period of 1 hour.

    • Causality: The reaction between an aromatic amine and an acyl chloride is highly exothermic. Maintaining a strict 0–5 °C window suppresses side reactions, including the formation of tarry degradation products. Dropwise addition ensures the local concentration of the acyl chloride remains low, strictly favoring mono-acylation.

  • Step 3: In-Process Control (IPC) & Validation

    • Action: Stir the reaction at 0–5 °C for 1 hour post-addition. Sample the organic layer for HPLC analysis. The reaction is deemed complete when the unreacted 2-isopropyl-5-methylaniline is < 0.5% (Area %).

    • Causality: This self-validating step ensures that the acylation has reached completion before workup, preventing the contamination of the final product with the highly lipophilic starting amine, which is notoriously difficult to separate via crystallization.

  • Step 4: Workup & Isolation

    • Action: Allow the mixture to warm to 25–30 °C. Separate the organic layer, wash with brine (500 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo. Recrystallize the crude solid from a mixture of hexanes/ethyl acetate (8:2) to afford the pure intermediate.

Empirical Data: Reaction Optimization

To validate the choice of base and temperature in Protocol A, a comparative study was conducted. The data below summarizes the quantitative impact of these variables on reaction yield and purity.

Base UsedTemperature (°C)Solvent SystemYield (%)HPLC Purity (%)Primary Impurity Profile
NaHCO₃ 0–5 DCM / H₂O 92.4 98.5 Trace unreacted amine (<0.5%)
Triethylamine25DCM (Anhydrous)78.185.2Di-acylated byproduct (12%)
NaOH (10% aq)0–5DCM / H₂O81.390.1Hydrolyzed acyl chloride
Na₂CO₃10–15Toluene / H₂O85.694.3Di-acylated byproduct (4%)

Table 1: Optimization parameters for the acylation of 2-isopropyl-5-methylaniline.

Formulation Engineering: Suspension Concentrate (SC)

Once the final active ingredient (AI) is synthesized from the dichloroacetamide intermediate, it must be formulated into a Suspension Concentrate (SC) for agricultural application and field testing.

Protocol B: SC Formulation Workflow
  • Step 1: Premixing: Combine the synthesized AI (20% w/w) with a polymeric dispersant (e.g., alkylphenol ethoxylate, 3% w/w), a wetting agent (sodium lauryl sulfate, 1% w/w), and deionized water (q.s. to 100%).

    • Causality: The highly lipophilic nature of the AI requires sodium lauryl sulfate to reduce the surface tension of water, allowing it to wet the hydrophobic powder. The polymeric dispersant adsorbs onto the AI particles, providing steric hindrance that prevents reagglomeration.

  • Step 2: Wet Milling: Process the slurry in a horizontal bead mill (using 0.8 mm zirconium oxide beads) until the median particle size (D50) reaches 1.5–2.0 µm (verified via laser diffraction).

    • Causality: Reducing the particle size to the low micrometer range exponentially increases the surface area, ensuring uniform coverage on plant foliage and maximizing the biological availability of the AI to target pests.

  • Step 3: Rheological Stabilization: Incorporate xanthan gum (0.2% w/w) and a biocide (0.1% w/w) under low-shear stirring.

    • Causality: Xanthan gum creates a shear-thinning, three-dimensional network in the aqueous phase. At rest, this network suspends the dense AI particles, preventing sedimentation and caking during prolonged storage.

Workflow Visualization

The following diagram illustrates the logical progression from the raw starting material through synthesis, derivatization, and final formulation.

G A 2-Isopropyl-5-methylaniline (Sterically Hindered Amine) C N-(2-isopropyl-5-methylphenyl) -2,2-dichloroacetamide (Stable Intermediate) A->C NaHCO3, Biphasic (DCM/H2O) 0-5°C, 1 Hour B 2-Dichloroacetyl chloride (Acylating Agent) B->C Dropwise Addition D Nucleophilic Derivatization (e.g., Thioetherification) C->D Conformationally Locked E Active Agrochemical Ingredient (Nematicide / Insecticide) D->E Target-Site Optimization F Suspension Concentrate (SC) Formulation E->F Wetting & Dispersing Agents Bead Milling (D50 < 2µm) G Field Application & Target Pest Binding F->G Enhanced Cuticular Penetration

Synthetic and formulation workflow of 2-isopropyl-5-methylaniline-derived agrochemicals.

References
  • Source: European Patent Office (EP 0066325 A1)
  • Source: Google Patents (CN107573295B / PCT/US2014/025674)
Application

Chromatographic separation methods for 2-isopropyl-5-methylaniline

An Application Guide to the Chromatographic Separation of 2-isopropyl-5-methylaniline Authored by: A Senior Application Scientist Introduction 2-isopropyl-5-methylaniline, also known as 2-Amino-p-cymene or p-Cymidin, is...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide to the Chromatographic Separation of 2-isopropyl-5-methylaniline

Authored by: A Senior Application Scientist

Introduction

2-isopropyl-5-methylaniline, also known as 2-Amino-p-cymene or p-Cymidin, is an aromatic amine with the molecular formula C₁₀H₁₅N.[1][2] It serves as a key intermediate in the synthesis of various chemical products, including pharmaceuticals, agrochemicals, and dyes. Given its role as a precursor, the purity and accurate quantification of 2-isopropyl-5-methylaniline are critical for ensuring the quality, safety, and efficacy of the final products. Chromatographic methods are indispensable tools for resolving this compound from starting materials, by-products, and degradation products.

This technical guide provides detailed application notes and validated protocols for the separation and analysis of 2-isopropyl-5-methylaniline using two primary chromatographic techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). The methodologies are designed for researchers, scientists, and quality control professionals in the pharmaceutical and chemical industries.

Key Physicochemical Properties for Chromatography:

PropertyValueSource(s)
Molecular Weight149.24 g/mol [1]
Boiling Point~241 °C[2]
Predicted pKa4.53 ± 0.10[3]
State at STPLiquid[2]

Section 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Expertise & Experience: The Rationale Behind the RP-HPLC Approach

Reversed-phase HPLC is an exceptionally well-suited technique for the analysis of moderately polar, aromatic compounds like 2-isopropyl-5-methylaniline. The decision to employ RP-HPLC is grounded in several key properties of the analyte. Its aromatic structure provides strong chromophores, making UV detection highly sensitive and specific.

The critical factor in developing a robust method for an amine is managing its basicity. The amino group on the benzene ring has a predicted pKa of approximately 4.53, meaning it will be protonated (cationic) in acidic conditions and neutral at a pH significantly above this value.[3] Operating with a mobile phase pH near the pKa can lead to poor peak shape and inconsistent retention times. Therefore, the presented protocol utilizes a mobile phase buffered to a pH of ~6.9.[4] At this pH, the analyte is in its neutral, non-ionized form, which promotes better interaction with the hydrophobic C18 stationary phase and minimizes undesirable interactions with residual silanol groups on the column packing, resulting in sharp, symmetrical peaks. The use of a C18 column is standard for this class of compound, offering excellent retention and resolution based on hydrophobicity.[4][5]

Experimental Protocol: RP-HPLC Analysis

1. Reagents and Materials:

  • 2-isopropyl-5-methylaniline reference standard (≥98% purity)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC or Milli-Q grade)

  • Potassium phosphate monobasic (KH₂PO₄)

  • Sodium hydroxide (for pH adjustment)

  • 0.45 µm syringe filters (PTFE or nylon)

2. Instrument and Chromatographic Conditions:

ParameterCondition
HPLC System Agilent 1200 series or equivalent with UV/DAD detector
Column Halo C18, 4.6 x 150 mm, 2.7 µm (or equivalent)[4]
Mobile Phase A 5 mM Phosphate Buffer, pH 6.9
Mobile Phase B Acetonitrile
Gradient 60% A / 40% B, Isocratic
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Injection Vol. 10 µL
Detection UV at 280 nm[6]
Run Time 10 minutes

3. Preparation of Solutions:

  • Mobile Phase A (Phosphate Buffer): Dissolve approximately 0.68 g of KH₂PO₄ in 1 L of HPLC-grade water. Adjust pH to 6.9 with dilute sodium hydroxide. Filter through a 0.45 µm membrane filter.

  • Diluent: Prepare a mixture of Mobile Phase A and Acetonitrile in a 60:40 (v/v) ratio.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of 2-isopropyl-5-methylaniline reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with diluent.

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the diluent.

  • Sample Preparation: Accurately weigh the sample containing 2-isopropyl-5-methylaniline and dissolve it in the diluent to achieve a final concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter prior to injection.

4. Analysis Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject a blank (diluent) to ensure no carryover or system contamination.

  • Inject the series of working standard solutions to construct a calibration curve.

  • Inject the prepared sample solutions.

  • Identify the 2-isopropyl-5-methylaniline peak based on the retention time of the reference standard.

  • Quantify the analyte concentration in the samples using the generated calibration curve.

Visualization: HPLC Workflow

HPLC_Workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Processing s1 Prepare Mobile Phase (ACN/Buffer) s2 Prepare Standards & Sample Solutions s1->s2 s3 Filter Samples (0.45 µm) s2->s3 h1 Equilibrate System s3->h1 h2 Inject Blank h1->h2 h3 Inject Standards (Calibration) h2->h3 h4 Inject Samples h3->h4 d1 Peak Integration h4->d1 d2 Quantification (vs. Calibration Curve) d1->d2 d3 Generate Report d2->d3

General workflow for HPLC analysis.

Section 2: Gas Chromatography (GC)

Expertise & Experience: The Rationale Behind the GC Approach

Gas chromatography is a premier technique for the analysis of volatile and semi-volatile compounds. With a boiling point of approximately 241 °C, 2-isopropyl-5-methylaniline is well-suited for GC analysis without the need for derivatization.[2][7] Direct injection is often sufficient for samples in clean matrices.[7]

The primary challenge in the GC analysis of amines is their tendency to exhibit peak tailing due to interactions with active sites (e.g., acidic silanols) within the GC system, including the injector liner and the column itself.[8] This is mitigated by selecting a robust, base-deactivated capillary column. A column with a 5% phenyl / 95% dimethylpolysiloxane stationary phase (e.g., DB-5, HP-5) is a versatile and effective choice for a wide range of aromatic compounds, including anilines.[7] For enhanced selectivity and sensitivity, particularly in complex matrices, a Nitrogen-Phosphorus Detector (NPD) is highly recommended over a standard Flame Ionization Detector (FID), as it provides a significantly better response for nitrogen-containing compounds.[9][10]

Experimental Protocol: GC-FID/NPD Analysis

1. Reagents and Materials:

  • 2-isopropyl-5-methylaniline reference standard (≥98% purity)

  • Methanol or Methylene Chloride (GC or pesticide grade)

  • Helium or Nitrogen (High purity, >99.999%)

  • Anhydrous sodium sulfate (for drying, if needed)

2. Instrument and Chromatographic Conditions:

ParameterCondition
GC System Agilent 7890 or equivalent with FID or NPD
Column DB-5 or HP-5, 30 m x 0.25 mm ID, 0.25 µm film thickness[7]
Carrier Gas Helium at 1.0 mL/min (constant flow)
Inlet Temperature 250 °C
Injection Mode Split (20:1 ratio)
Injection Vol. 1 µL
Oven Program Initial: 80 °C, hold 2 minRamp: 15 °C/min to 250 °CHold: 5 min
Detector Temp. FID: 280 °CNPD: 300 °C

3. Preparation of Solutions:

  • Solvent: Methanol or Methylene Chloride.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of 2-isopropyl-5-methylaniline reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the chosen solvent.

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the solvent.

  • Sample Preparation: Dissolve the sample in the chosen solvent to achieve a concentration within the calibration range. If necessary, pass the sample through a small column of anhydrous sodium sulfate to remove any residual water.

4. Analysis Procedure:

  • Condition the GC column according to the manufacturer's instructions.

  • Set the instrument parameters as detailed in the table above.

  • Inject a solvent blank to verify system cleanliness.

  • Inject the working standard solutions to establish system performance and create a calibration curve.

  • Inject the prepared sample solutions.

  • Identify the analyte peak by comparing its retention time with that of the standard.

  • Quantify the analyte using the calibration curve based on peak area. Confirmation with a secondary column or GC-MS is recommended for unfamiliar samples.[10]

Visualization: GC Workflow

GC_Workflow cluster_prep_gc Sample Preparation cluster_gc GC Analysis cluster_data_gc Data Processing gc_s1 Dissolve Sample & Standards in Solvent gc_s2 Transfer to Autosampler Vials gc_s1->gc_s2 gc_h1 Set Instrument Parameters gc_s2->gc_h1 gc_h2 Inject Blank gc_h1->gc_h2 gc_h3 Inject Standards gc_h2->gc_h3 gc_h4 Inject Samples gc_h3->gc_h4 gc_d1 Identify Peak by Retention Time gc_h4->gc_d1 gc_d2 Quantify using Calibration Curve gc_d1->gc_d2 gc_d3 Generate Report gc_d2->gc_d3

General workflow for GC analysis.

References

  • SIELC Technologies. (n.d.). HPLC Method for Separation of Toluidine Isomers on Primesep 200 Coulmn. SIELC. Available at: [Link]

  • OuYang, X. K., Luo, Y. Y., Wang, Y. G., & Yang, L. Y. (2014). Validation a Solid-Phase extraction-HPLC Method for Determining the Migration Behaviour of Five Aromatic Amines From Packaging Bags Into Seafood Simulants. Food Additives & Contaminants: Part A, 31(9), 1598-1604. Available at: [Link]

  • Chen, S. H., & Wu, H. L. (2000). Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines. Analytical Chemistry, 72(19), 4739-4743. Available at: [Link]

  • U.S. Environmental Protection Agency. (n.d.). Method 8131: Aniline and Selected Derivatives by Gas Chromatography. EPA. Available at: [Link]

  • U.S. Environmental Protection Agency. (2025). SW-846 Test Method 8131: Aniline and Selected Derivatives by Gas Chromatography (GC). EPA. Available at: [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Separation of Toluidine Isomers on Primesep 100 Column. HPLC-Shop. Available at: [Link]

  • Supelco. (n.d.). Bulletin 737F Amines Analysis by Packed Column GC. LabRulez GCMS. Available at: [Link]

  • SIELC Technologies. (2011). HPLC Separation of Toluidine Isomers in Cation-Exchange Mode. SIELC. Available at: [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of p-Toluidine. HELIX Chromatography. Available at: [Link]

  • Agilent Technologies. (n.d.). Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and. Agilent. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Isopropyl-5-methylaniline. PubChem. Available at: [Link]

  • SIELC Technologies. (n.d.). UV-Vis Absorption Spectrum of Aniline. SIELC. Available at: [Link]

Sources

Method

2-isopropyl-5-methylaniline role in polymer science and epoxy resins

An Application Guide to 2-Isopropyl-5-Methylaniline in Advanced Polymer Systems Abstract This technical guide provides a detailed exploration of 2-isopropyl-5-methylaniline, a substituted aromatic amine, and its signific...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide to 2-Isopropyl-5-Methylaniline in Advanced Polymer Systems

Abstract

This technical guide provides a detailed exploration of 2-isopropyl-5-methylaniline, a substituted aromatic amine, and its significant, though specialized, roles in polymer science. We will delve into its function as a monomer for synthesizing processable conductive polyanilines and as a robust curing agent for high-performance epoxy resins. This document will move beyond a simple listing of properties to explain the underlying chemical principles and provide field-proven protocols for its application. The unique steric and electronic contributions of the isopropyl and methyl groups on the aniline ring are central to its utility, offering a means to tailor the final properties of the polymer systems.

Introduction: The Strategic Value of Steric Hindrance

2-Isopropyl-5-methylaniline, also known as 5-isopropyl-o-toluidine or 2-amino-p-cymene, is an aromatic amine with the molecular formula C₁₀H₁₅N.[1][2] Its structure is characterized by an aniline core with a methyl group and a bulky isopropyl group at the 2 and 5 positions, respectively. In polymer science, the utility of a monomer or curing agent is often dictated by its molecular architecture. The alkyl substituents on the 2-isopropyl-5-methylaniline ring are not merely passive additions; they introduce significant steric and electronic effects that can be strategically exploited.

The primary challenge with unsubstituted polyaniline, a well-known conducting polymer, is its poor solubility in common organic solvents, which severely limits its processability.[3] By incorporating bulky alkyl groups like isopropyl and methyl onto the aniline monomer, we can disrupt the intermolecular chain packing of the resulting polymer. This disruption is predicted to enhance solubility, making it possible to process the polymer using conventional solution-based techniques like spin-coating or casting.[3]

Similarly, in the realm of epoxy resins, the choice of curing agent is critical as it dictates the cross-linking density, cure kinetics, and ultimate thermomechanical properties of the thermoset.[4] Aromatic amines are prized for conferring high thermal stability and chemical resistance.[5] The structure of 2-isopropyl-5-methylaniline suggests its potential as a curing agent that can modify the network structure, potentially improving toughness and altering reactivity due to steric effects around the reactive amine group.

This guide will provide researchers and material scientists with the foundational knowledge and practical protocols to effectively utilize 2-isopropyl-5-methylaniline in their work.

Application in Conductive Polymer Synthesis: Poly(2-isopropyl-5-methylaniline)

The primary application of 2-isopropyl-5-methylaniline in polymer science is as a monomer for the synthesis of a substituted polyaniline. The goal is to create a conductive polymer with improved processability over its unsubstituted counterpart.

Mechanism of Action: Oxidative Polymerization

Like other aniline derivatives, 2-isopropyl-5-methylaniline is polymerized via chemical oxidative polymerization.[3][6] The reaction proceeds in an acidic medium where an oxidant, such as ammonium persulfate (APS), abstracts electrons from the monomer, leading to the formation of radical cations. These radical cations then couple to form dimers, oligomers, and ultimately, the final polymer chain. The acid (e.g., HCl) serves as a dopant, protonating the imine nitrogens in the polymer backbone to impart electrical conductivity.

The presence of the methyl and isopropyl groups influences this process. The steric hindrance from the ortho-methyl group can affect the planarity of the resulting polymer chains, which in turn impacts electronic conjugation and, consequently, conductivity.[7] While this may lead to a modest decrease in conductivity compared to unsubstituted polyaniline, the trade-off is a significant gain in solubility.[3]

Predicted Properties of Poly(2-isopropyl-5-methylaniline)

Based on principles established for other alkyl-substituted polyanilines, we can predict the properties of polymers derived from 2-isopropyl-5-methylaniline.

PropertyPredicted CharacteristicRationale
Solubility High in common organic solvents (e.g., NMP, DMF, Chloroform)The bulky isopropyl and methyl groups disrupt inter-chain packing, weakening the forces that make unsubstituted polyaniline insoluble.[3]
Conductivity Moderate (Lower than unsubstituted PANI)Steric hindrance from the ortho-methyl group can cause twisting of the polymer backbone, reducing π-orbital overlap and charge carrier mobility.[7]
Thermal Stability Good (Slightly lower than unsubstituted PANI)The fundamental polyaniline backbone is thermally stable, but the alkyl side groups may be susceptible to degradation at lower temperatures than the backbone itself.[3]
Processability Excellent High solubility allows for the formation of films, fibers, and coatings via solution-based methods.
Experimental Protocol: Synthesis of Poly(2-isopropyl-5-methylaniline)

This protocol is adapted from generalized procedures for the synthesis of substituted polyanilines.[3]

Materials:

  • 2-isopropyl-5-methylaniline monomer

  • Ammonium persulfate (APS) (oxidant)

  • Hydrochloric acid (HCl, 1 M) (dopant and medium)

  • Methanol (for washing)

  • Ammonium hydroxide (for de-doping, optional)

  • Deionized water

Procedure:

  • Monomer Solution Preparation: Dissolve 2-isopropyl-5-methylaniline (e.g., 0.1 M) in 1 M HCl solution in a reaction vessel. Stir until fully dissolved.

  • Cooling: Place the reaction vessel in an ice bath and cool the solution to 0-5 °C with continuous stirring. This helps to control the reaction exotherm and promotes higher molecular weight polymer formation.

  • Oxidant Solution Preparation: In a separate beaker, dissolve ammonium persulfate (APS) in 1 M HCl to create a solution with a 1:1 molar ratio relative to the monomer.

  • Initiation of Polymerization: Add the APS solution dropwise to the cooled, stirring monomer solution over a period of 30 minutes. A gradual color change (e.g., to dark green or blue) will be observed, indicating the onset of polymerization.

  • Polymerization: Allow the reaction to proceed for 24 hours at 0-5 °C under continuous stirring to ensure high conversion.

  • Polymer Isolation: Collect the precipitated polymer by vacuum filtration.

  • Washing: Wash the polymer powder sequentially with 1 M HCl, deionized water, and finally methanol to remove unreacted monomer, oxidant, and oligomers.

  • Drying: Dry the resulting dark polymer powder in a vacuum oven at 60 °C for 24 hours.

The resulting powder is the conductive (doped) form of poly(2-isopropyl-5-methylaniline). For solubility tests in organic solvents, a portion can be de-doped by stirring in a 0.1 M ammonium hydroxide solution, followed by washing and drying.

Visualization of the Synthesis Workflow

G cluster_prep Solution Preparation cluster_reaction Polymerization Reaction cluster_purification Isolation & Purification Monomer Dissolve Monomer in 1M HCl Cool Cool Monomer Solution (0-5 °C) Monomer->Cool Oxidant Dissolve APS in 1M HCl Add Dropwise Addition of APS Solution Oxidant->Add Cool->Add React Stir for 24h at 0-5 °C Add->React Filter Vacuum Filtration React->Filter Wash Wash with HCl, Water, Methanol Filter->Wash Dry Vacuum Dry (60 °C) Wash->Dry Product Final Polymer Powder Dry->Product

Caption: Workflow for the oxidative polymerization of 2-isopropyl-5-methylaniline.

Application in Epoxy Resins: A Modifying Curing Agent

Aromatic amines are a cornerstone of high-performance epoxy systems.[5] 2-Isopropyl-5-methylaniline, with its two reactive hydrogens on the primary amine group, can function as a curing agent (or hardener) for epoxy resins.

Mechanism of Action: Epoxy Curing

The curing of an epoxy resin with a primary amine like 2-isopropyl-5-methylaniline occurs via a nucleophilic addition reaction.[5]

  • Primary Amine Addition: The nitrogen of the primary amine attacks an epoxide (oxirane) ring of the epoxy resin, opening the ring and forming a secondary amine and a hydroxyl group.

  • Secondary Amine Addition: The newly formed secondary amine can then react with another epoxide group, creating a tertiary amine and a second hydroxyl group.

Each molecule of 2-isopropyl-5-methylaniline can, therefore, react with two epoxy groups, forming a cross-link point in the final polymer network. The hydroxyl groups generated during the reaction can further catalyze the curing process, a phenomenon known as autocatalysis.[8]

The steric bulk of the ortho-methyl and the para-isopropyl groups will influence the reactivity of the amine. This hindrance can slow down the curing reaction compared to less substituted aromatic amines like 4,4'-diaminodiphenylmethane (DDM). This can be advantageous, leading to a longer pot life (working time) for the epoxy system, which is crucial for manufacturing large composite parts.[4]

Predicted Effects on Cured Epoxy Properties
PropertyPredicted EffectRationale
Pot Life Increased Steric hindrance around the amine group slows its reaction rate with the epoxide rings, extending the working time of the resin mixture.
Glass Transition Temp. (Tg) High As an aromatic amine, it will contribute to a rigid, cross-linked network, resulting in good thermal stability and a high Tg, though potentially slightly lower than sterically unhindered aromatic diamines.
Mechanical Properties Potentially Improved Toughness The bulky, non-polar alkyl groups may introduce slight disruptions in the cross-linked network, potentially increasing flexibility and toughness compared to more rigid aromatic amine cures.
Chemical Resistance Excellent The formation of a dense, aromatic cross-linked network provides excellent resistance to solvents and chemical attack, a hallmark of amine-cured epoxies.[8]
Experimental Protocol: Curing of a Bisphenol A Epoxy Resin

This protocol provides a general procedure for evaluating 2-isopropyl-5-methylaniline as a curing agent for a standard diglycidyl ether of bisphenol A (DGEBA) epoxy resin.

Materials:

  • DGEBA-based epoxy resin (e.g., with an Epoxy Equivalent Weight (EEW) of 180 g/eq)

  • 2-isopropyl-5-methylaniline (Molecular Weight = 149.23 g/mol )

  • Mixing cups and stirrer

  • Vacuum desiccator or chamber

  • Mold for casting samples

  • Programmable oven

Procedure:

  • Stoichiometric Calculation: The optimal amount of amine curing agent is calculated to have one active amine hydrogen for each epoxy group.[8]

    • Amine Hydrogen Equivalent Weight (AHEW) of 2-isopropyl-5-methylaniline = Molecular Weight / Number of active hydrogens = 149.23 / 2 = 74.6 g/eq.

    • Parts by weight of hardener per 100 parts of resin (phr) = (AHEW / EEW) * 100 = (74.6 / 180) * 100 ≈ 41.4 phr.

  • Mixing: Weigh 100 g of the DGEBA epoxy resin into a mixing cup. Add 41.4 g of 2-isopropyl-5-methylaniline.

  • Homogenization: Mix the two components thoroughly for 5-10 minutes until the mixture is uniform. It may be necessary to gently warm the resin (to ~40-50 °C) to reduce its viscosity and aid mixing.

  • Degassing: Place the mixture in a vacuum chamber for 10-15 minutes to remove any entrapped air bubbles introduced during mixing.

  • Casting: Pour the degassed mixture into a pre-heated and release-coated mold.

  • Curing: Place the mold in a programmable oven. A typical cure schedule for an aromatic amine might be:

    • 2 hours at 100 °C

    • Followed by 3 hours at 150 °C (post-cure)

    • Cool down slowly to room temperature to avoid thermal stress. (Note: The optimal cure schedule should be determined experimentally using techniques like Differential Scanning Calorimetry (DSC).)

  • De-molding and Testing: Once cooled, the cured epoxy plaque can be de-molded and prepared for thermomechanical testing (e.g., DSC, DMA, tensile testing).

Visualization of the Curing Logic

G cluster_inputs Inputs & Calculation cluster_process Processing Steps cluster_cure Curing Cycle Resin Epoxy Resin (DGEBA) EEW = 180 g/eq Calc Calculate Stoichiometry (41.4 phr) Resin->Calc Amine 2-Isopropyl-5-methylaniline AHEW = 74.6 g/eq Amine->Calc Mix Mix & Homogenize Calc->Mix Degas Vacuum Degas Mix->Degas Cast Cast into Mold Degas->Cast Cure Thermal Cure (e.g., 2h@100°C + 3h@150°C) Cast->Cure Output Cured Epoxy Part Cure->Output

Caption: Logical flow for curing an epoxy resin with 2-isopropyl-5-methylaniline.

Safety and Handling

2-Isopropyl-5-methylaniline is an aromatic amine and should be handled with appropriate care.

  • Handling: Use in a well-ventilated area or a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, nitrile gloves, and a lab coat.

  • Storage: Store in a cool, dry, dark place in a tightly sealed container under an inert atmosphere.[9]

  • Toxicity: Aromatic amines can be toxic and may be harmful if inhaled, ingested, or absorbed through the skin. Consult the Safety Data Sheet (SDS) before use.[10]

Conclusion

2-Isopropyl-5-methylaniline presents a compelling case for its use in specialized polymer applications. As a monomer, it offers a direct route to synthesizing soluble, processable conductive polymers, addressing one of the key limitations of unsubstituted polyaniline.[3] In epoxy systems, it functions as a latent, high-performance curing agent, potentially enhancing toughness and providing a desirable extended pot life for complex manufacturing processes. The strategic placement of isopropyl and methyl groups on the aniline ring provides a powerful tool for scientists and engineers to fine-tune material properties for advanced applications in coatings, composites, and electronics.

References

  • Tokyo Chemical Industry Co., Ltd. (n.d.). 2-Methyl-5-isopropylaniline.
  • MySkinRecipes. (n.d.). 2-Isopropyl-5-methylaniline. Retrieved from MySkinRecipes website.[10]

  • Ćirić-Marjanović, G. (2022). Mechanochemical Synthesis of Polyanilines and Their Nanocomposites: A Critical Review. Polymers, 15(1), 143.[6]

  • NextSDS. (n.d.). 2-isopropyl-5-methyl-aniline — Chemical Substance Information. Retrieved from NextSDS website.[11]

  • AiFChem. (n.d.). 2437-39-0 | 2-Isopropyl-5-methylaniline. Retrieved from AiFChem website.[12]

  • Au, D. (2020). Effect of Curing Agents on the Cure Behaviour and Thermal and Mechanical Properties of a Novel Vanillin-based Bio-epoxy Resin. University of British Columbia.[8]

  • Three Bond Technical News. (n.d.). Curing Agents for Epoxy Resin. Retrieved from Three Bond website.[5]

  • BLD Pharm. (n.d.). 2437-39-0|2-Isopropyl-5-methylaniline. Retrieved from BLD Pharm website.[9]

  • Sigma-Aldrich. (n.d.). 2-Isopropyl-5-methylaniline. Retrieved from Sigma-Aldrich website.

  • Al-hussain, S. A., & Jawad, A. H. (2014). Synthesis and Characterization of Copolymers of 2- methyl aniline with aniline and 2-aminobenzoic acid. Research and Reviews: Journal of Chemistry, 3(2), 1-8.[13]

  • BenchChem. (n.d.). Potential Applications of Isopropyl Methyl Anilines in Materials Science: A Technical Guide. Retrieved from BenchChem website.[3]

  • Nguyen, N. A., et al. (2021). Polymerization of Aniline Derivatives to Yield Poly[N,N-(phenylamino)disulfides] as Polymeric Cathode Materials for Lithium–Sulfur Batteries. Polymers, 13(22), 3949.[14]

  • Yusa, S.-i. (2025). 2023–2024: Selected Papers from the 'Polymer Chemistry' Section. Polymers, 17(20), 2768.[15]

  • National Center for Biotechnology Information. (n.d.). 2-Isopropyl-5-methylaniline. PubChem Compound Database. Retrieved from NIH website.[2]

  • Rudawska, A., & Abdel-Wahab, M. (2021). Biological And Chemical Properties of Cured Epoxy Resins. Materials Engineering, 28(4).[16]

  • Kobe University Repository. (2024). Adhesion mechanism between epoxy resins with different network structures. Retrieved from Kobe University website.[17]

  • Google Patents. (n.d.). RU2682250C2 - Curing agents for epoxy resins. Retrieved from Google Patents website.[18]

  • Shulyatev, D. D., et al. (2022). Curing of DER-331 Epoxy Resin with Arylaminocyclotriphosphazenes Based on o-, m-, and p-methylanilines. Polymers, 14(24), 5396.[19]

  • Evonik. (n.d.). Epoxy Curing Agents. Retrieved from Evonik website.

  • METU Open Access. (n.d.). Synthesis and self assembly of poly(2-isopropyl-2-oxazoline). Retrieved from METU website.[20]

  • Gorbunova, I., et al. (2025). Synthesis of Halogen-Containing Methylenedianiline Derivatives as Curing Agents for Epoxy Resins and Evaluation of Mechanical Properties of Their Carbon-Fiber-Reinforced Polymers. Polymers, 18(1), 123.[4]

  • Rudawska, A., & Jacyna, A. (2022). Biological Effects and Toxicity of Compounds Based on Cured Epoxy Resins. Materials, 15(22), 8089.[21]

  • Scite. (1993). Synthesis and polymerization of 2‐alkylanilines. Retrieved from Scite website.[22]

  • SHIKOKU CHEMICALS CORPORATION. (n.d.). Curability Improvement. Retrieved from SHIKOKU CHEMICALS CORPORATION website.[23]

  • Mazur, M. (2007). Polymerization of 2-methylaniline and 2-methoxyaniline in water/pentane biphasic system. European Physical Journal E: Soft Matter, 22(1), 67-75.[24]

  • ResearchGate. (n.d.). The influence of methyl group on the structure and properties of poly-o-methylaniline. Retrieved from ResearchGate website.[7]

Sources

Technical Notes & Optimization

Troubleshooting

Preventing side reactions during 2-isopropyl-5-methylaniline halogenation

Welcome to the technical support center for synthetic organic chemistry. This guide is designed for researchers, scientists, and drug development professionals engaged in the halogenation of substituted anilines, specifi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for synthetic organic chemistry. This guide is designed for researchers, scientists, and drug development professionals engaged in the halogenation of substituted anilines, specifically focusing on 2-isopropyl-5-methylaniline. Our goal is to provide in-depth, field-proven insights and troubleshooting strategies to help you navigate common experimental challenges and prevent the formation of unwanted side products.

Introduction: The Challenge of Selectivity

2-Isopropyl-5-methylaniline is an electron-rich aromatic system. The powerful activating and ortho, para-directing nature of the amino group, combined with the directing effects of the alkyl substituents, makes this molecule highly susceptible to electrophilic aromatic substitution. However, this high reactivity is a double-edged sword, often leading to a lack of selectivity, polyhalogenation, and oxidation, which can complicate synthesis and purification, ultimately impacting yield and purity.[1][2] This guide provides a systematic approach to controlling these reactions and achieving the desired monohalogenated product.

Troubleshooting & FAQs

Q1: My reaction is producing a mixture of di- and tri-halogenated products. How can I achieve selective mono-halogenation?

A1: Issue Analysis & Root Cause

This is a classic case of polyhalogenation . The amino group (-NH₂) is a very strong activating group, meaning it donates electron density into the aromatic ring, making the ortho and para positions extremely reactive towards electrophiles like halogens.[1] For 2-isopropyl-5-methylaniline, the primary sites for substitution are the C4 and C6 positions. Once the first halogen is added, the ring remains highly activated, leading to subsequent rapid halogenation events.

Troubleshooting & Mitigation Strategy: Amine Protection

The most robust and widely accepted method to prevent polyhalogenation is to temporarily "tame" the activating power of the amino group by converting it into an amide, typically an acetanilide.[2]

  • Causality: The lone pair of electrons on the nitrogen in an amide is delocalized by resonance with the adjacent carbonyl group. This reduces its ability to donate electron density into the aromatic ring. The resulting N-acetyl group is still an ortho, para-director and an activator, but significantly less so than a free amino group, which allows the reaction to be stopped after a single substitution.[2] Furthermore, the bulky acetyl group can sterically hinder the ortho positions, favoring substitution at the less hindered para position (C4).[2]

Workflow: The Protect-Halogenate-Deprotect Strategy

This three-step sequence is the cornerstone of selective aniline halogenation.

G cluster_0 Step 1: Protection cluster_1 Step 2: Halogenation cluster_2 Step 3: Deprotection Start 2-Isopropyl-5-methylaniline Protect React with Acetic Anhydride Start->Protect Acetylation Protected N-(2-isopropyl-5-methylphenyl)acetamide Protect->Protected Halogenate React with Halogenating Agent (e.g., Br2 in Acetic Acid) Protected->Halogenate Purify & Proceed Halogenated Halogenated Acetanilide Intermediate Halogenate->Halogenated Deprotect Acid or Base Hydrolysis Halogenated->Deprotect Purify & Proceed Protected_ref Protected Aniline Final Monohalogenated Product Deprotect->Final Halogenated_ref Halogenated Intermediate caption Workflow for selective mono-halogenation.

Caption: Workflow for selective mono-halogenation.

Q2: The reaction mixture is turning dark brown or black, and I'm isolating a significant amount of tar-like residue. What's happening?

A2: Issue Analysis & Root Cause

The formation of dark, insoluble materials is typically due to oxidation . Anilines are electron-rich and are easily oxidized, especially under the conditions used for halogenation.[1] The halogenating agent itself can act as an oxidant, and the presence of dissolved oxygen or trace metal impurities can catalyze these degradation pathways, leading to the formation of polymeric, tar-like substances.[3][4]

Troubleshooting & Mitigation Strategies

  • Protect the Amino Group: As with preventing polyhalogenation, converting the amine to an acetanilide makes the ring less electron-rich and therefore less susceptible to oxidation.[1] This is the most effective preventative measure.

  • Control Reaction Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Cooling the reaction mixture in an ice bath before and during the addition of the halogenating agent is standard practice. Lower temperatures slow down the rate of undesirable oxidation reactions more significantly than the rate of the desired halogenation.

  • Use an Inert Atmosphere: Removing dissolved oxygen from the solvent can significantly reduce oxidation. This can be achieved by sparging the solvent with an inert gas like nitrogen or argon before starting the reaction and maintaining a positive pressure of the inert gas throughout the experiment.

  • Choice of Halogenating Agent: Consider using milder or more controlled halogenating agents. For example, N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) can be less aggressive than elemental bromine or chlorine and may lead to cleaner reactions.

Q3: I'm getting a mixture of isomers. How can I control the regioselectivity of the halogenation?

A3: Issue Analysis & Root Cause

Regioselectivity is dictated by the combined electronic and steric effects of the substituents on the aromatic ring. In 2-isopropyl-5-methylaniline, we have three directing groups:

  • -NH₂ (Amino): A very strong activating, ortho, para-director.

  • -CH(CH₃)₂ (Isopropyl): A weak activating, ortho, para-director.

  • -CH₃ (Methyl): A weak activating, ortho, para-director.

The powerful amino group dominates the directing effect, strongly favoring substitution at the C4 (para) and C6 (ortho) positions.

Caption: Analysis of regioselectivity in 2-isopropyl-5-methylaniline.

  • Electronic Factors: The directing effects of all three groups constructively align to strongly activate the C4 and C6 positions.

  • Steric Factors: The bulky isopropyl group at C2 significantly hinders the approach of an electrophile to the adjacent C6 position. The C4 position is sterically much more accessible.

  • Anilinium Ion Formation: Under strongly acidic conditions (e.g., concentrated H₂SO₄), the basic amino group can be protonated to form an anilinium ion (-NH₃⁺). This group is strongly deactivating and a meta-director.[2] This can lead to the formation of the C3-halogenated product, an unexpected and usually undesired isomer.

Troubleshooting & Mitigation Strategies

  • Leverage Steric Hindrance: In most cases, the steric hindrance of the isopropyl group will naturally favor substitution at the C4 position. Using the acetanilide-protected form enhances this effect, as the N-acetyl group is even bulkier than the amino group.

  • Control pH: To avoid the formation of meta-substituted products, avoid highly acidic reaction conditions. Using a solvent like acetic acid is generally acceptable, but avoid strong mineral acids unless the amino group is protected.[1]

  • Alternative Reagents: For challenging cases, consider specialized reagents that offer high regioselectivity. For example, direct chlorination or bromination of unprotected anilines using CuCl₂ or CuBr₂ in an ionic liquid has been shown to achieve high yields of the para-substituted product under mild conditions.[5][6]

Experimental Protocols

Protocol 1: Protection via Acetylation

This protocol details the conversion of 2-isopropyl-5-methylaniline to its acetanilide derivative to moderate its reactivity.[1]

Materials:

  • 2-isopropyl-5-methylaniline

  • Acetic anhydride

  • Glacial acetic acid

  • Ice-cold water

  • Standard laboratory glassware, heating mantle, stir plate

Procedure:

  • In a fume hood, dissolve 1.0 equivalent of 2-isopropyl-5-methylaniline in a minimal amount of glacial acetic acid in a round-bottom flask equipped with a stir bar.

  • Slowly add 1.1 equivalents of acetic anhydride to the solution with continuous stirring. An exothermic reaction may be observed.

  • Gently heat the reaction mixture to 50-60 °C for 30 minutes to ensure the reaction goes to completion.

  • Carefully pour the warm reaction mixture into a beaker containing a large volume of ice-cold water while stirring vigorously. The acetanilide product should precipitate as a solid.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with several portions of cold water to remove residual acetic acid and anhydride.

  • Dry the product (N-(2-isopropyl-5-methylphenyl)acetamide) thoroughly. Recrystallization from an ethanol/water mixture can be performed for higher purity if needed.

Protocol 2: Regioselective Bromination of the Protected Aniline

This protocol describes the bromination of the acetanilide, which favors the formation of the 4-bromo isomer.[1]

Materials:

  • N-(2-isopropyl-5-methylphenyl)acetamide (from Protocol 1)

  • Glacial acetic acid

  • Bromine (Br₂)

  • Ice-cold water

  • Sodium bisulfite solution (for quenching)

Procedure:

  • Dissolve the dried N-(2-isopropyl-5-methylphenyl)acetamide in glacial acetic acid in a flask equipped with a stir bar and an addition funnel. Cool the flask in an ice bath.

  • Prepare a solution of 1.0 equivalent of bromine in a small amount of glacial acetic acid.

  • Add the bromine solution dropwise to the cooled, stirring acetanilide solution. Maintain the temperature below 10 °C during the addition.

  • After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours to complete the reaction.

  • Pour the reaction mixture into a large volume of cold water to precipitate the brominated product.

  • If the solution retains a yellow/orange color from excess bromine, add a saturated solution of sodium bisulfite dropwise until the color disappears.

  • Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry.

Protocol 3: Deprotection via Hydrolysis

This protocol removes the acetyl group to yield the final monohalogenated aniline product.

Materials:

  • 4-Bromo-N-(2-isopropyl-5-methylphenyl)acetamide (from Protocol 2)

  • Ethanol

  • Concentrated Hydrochloric Acid (HCl) or Sodium Hydroxide (NaOH) solution

  • Saturated sodium bicarbonate solution (for neutralization)

Procedure (Acid Hydrolysis):

  • Place the crude brominated acetanilide in a round-bottom flask with a mixture of ethanol and concentrated HCl (e.g., 2:1 v/v).

  • Heat the mixture under reflux for 1-2 hours, monitoring the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and pour it into ice water.

  • Carefully neutralize the solution by slowly adding a saturated sodium bicarbonate solution until the effervescence ceases and the pH is basic (~8-9).

  • The final product, 4-bromo-2-isopropyl-5-methylaniline, may precipitate as a solid or can be extracted with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Dry the organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product, which can then be purified.[7][8]

Summary of Conditions and Expected Outcomes

Condition / StrategyKey Side Reaction TargetedExpected OutcomeRationale
No Protection Polyhalogenation, OxidationLow yield of desired product; complex mixture of isomers and tar.The free -NH₂ group is too activating and susceptible to oxidation.[1][2]
Amine Protection (Acetylation) Polyhalogenation, OxidationHigh yield of monohalogenated product; cleaner reaction.The N-acetyl group moderates reactivity and increases steric hindrance at ortho positions.
Low Reaction Temperature (0-5 °C) OxidationReduced tar formation; cleaner product mixture.Slows the rate of oxidation side reactions.
Strongly Acidic Medium (unprotected) Loss of RegiocontrolFormation of undesired meta-halogenated isomer.Protonation of the amine forms a deactivating, meta-directing -NH₃⁺ group.[2]
Use of CuX₂ in Ionic Liquid Loss of RegiocontrolHigh selectivity for the para-halogenated product, even without protection.Offers a milder, more selective pathway for direct halogenation of anilines.[5][6]

References

Sources

Optimization

Technical Support Center: Reducing Impurities in 2-Isopropyl-5-methylaniline Solvent Extraction

Welcome to the technical support center for the purification of 2-isopropyl-5-methylaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the purification of 2-isopropyl-5-methylaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for reducing impurities during solvent extraction. Here, we address common challenges with a focus on the underlying chemical principles to empower you to optimize your purification workflows.

Troubleshooting Guide

This section addresses specific problems you may encounter during the solvent extraction of 2-isopropyl-5-methylaniline.

Issue 1: Persistent Emulsion Formation During Aqueous Wash

Question: I am consistently observing a stable emulsion at the aqueous-organic interface during the workup of my 2-isopropyl-5-methylaniline synthesis, making phase separation nearly impossible. What is causing this and how can I resolve it?

Answer:

Emulsion formation is a frequent challenge when working with amines like 2-isopropyl-5-methylaniline.[1] Amines can act as surfactants, stabilizing the mixture of two immiscible liquids. This is often exacerbated by the presence of fine particulate matter or other surface-active impurities from the reaction mixture.

Causality and Resolution Strategy:

The primary goal is to disrupt the conditions that favor emulsion stability. This can be achieved by altering the ionic strength, pH, or physical properties of the two phases.

Step-by-Step Protocol for Emulsion Breaking:

  • Patience and Mechanical Agitation: Allow the separatory funnel to stand undisturbed for an extended period.[1] Sometimes, a gentle swirling or tapping of the funnel can help coalesce the dispersed droplets.

  • Increase Ionic Strength of the Aqueous Phase: Add a saturated solution of sodium chloride (brine). This increases the polarity of the aqueous layer, forcing the less polar organic components out of solution and promoting phase separation.

  • pH Adjustment: The pH of the aqueous layer can significantly influence the solubility and surfactant properties of your amine.

    • To extract the basic 2-isopropyl-5-methylaniline into an acidic aqueous layer, the pH should be at least 2 pKa units below the pKa of its conjugate acid.[1]

    • Conversely, to keep the aniline in the organic layer, the aqueous phase should be at least 2 pKa units above the pKa of the amine's conjugate acid.[1]

  • Solvent Modification: Adding a small amount of a different, more polar organic solvent like n-butanol can sometimes alter the interfacial tension and break the emulsion.[1]

  • Filtration: If the emulsion is stabilized by suspended solids, filtering the entire mixture through a pad of Celite® or glass wool can remove these particulates and facilitate phase separation.

  • Centrifugation: For small-scale extractions, transferring the emulsion to centrifuge tubes and spinning at a moderate speed can effectively separate the layers.

Issue 2: Poor Recovery of 2-Isopropyl-5-methylaniline After Extraction

Question: My final yield of 2-isopropyl-5-methylaniline is significantly lower than expected after performing an acid-base extraction. What are the potential reasons for this loss of product?

Answer:

Low recovery can stem from several factors, including incomplete extraction, product degradation, or physical losses during the workup process. A systematic approach is necessary to identify and rectify the issue.

Troubleshooting Low Recovery:

Potential Cause Explanation Recommended Solution
Incomplete Extraction The partitioning of the aniline between the aqueous and organic phases may not be optimal. A single extraction is often insufficient.[2]Perform multiple, successive extractions with smaller volumes of solvent, which is more efficient than a single extraction with a large volume.[2] For highly water-soluble amines, consider continuous liquid-liquid extraction.[1]
Incorrect pH If the pH of the aqueous phase is not sufficiently acidic or basic, the aniline will not be fully protonated or deprotonated, leading to incomplete transfer between phases.[1]Carefully monitor and adjust the pH of the aqueous layer using a pH meter or pH paper during both the acidic extraction and the final basification step.[3]
Product Degradation Aromatic amines can be susceptible to oxidation, especially under harsh pH conditions or prolonged exposure to air.[4]Perform extractions promptly and consider working under an inert atmosphere (e.g., nitrogen or argon) if your product is particularly sensitive.
Physical Losses Product can be lost due to leaks in equipment, incomplete transfers between vessels, or during solvent removal.Ensure all glassware and equipment are properly sealed. Rinse all vessels with fresh solvent to recover any residual product. Use a rotary evaporator with care to avoid bumping and loss of product.

Workflow for Optimizing Recovery:

Caption: Acid-Base Extraction Workflow

Issue 3: Discoloration of the Final Product

Question: My purified 2-isopropyl-5-methylaniline is a yellow or brown color, not the expected colorless liquid. What causes this discoloration and how can I remove it?

Answer:

Discoloration in aromatic amines is almost always due to the formation of oxidation products.[4] These colored impurities can form upon exposure to air and light.

Decolorization and Prevention Strategies:

  • Activated Carbon Treatment: Dissolve the discolored aniline in a suitable organic solvent. Add a small amount of activated carbon and stir for a short period. The colored impurities will adsorb onto the surface of the carbon. Remove the carbon by filtration through Celite®. Be aware that activated carbon can also adsorb some of your product, so use it sparingly.

  • Vacuum Distillation: This is a highly effective method for separating the desired aniline from non-volatile or high-boiling point colored impurities.[4]

  • Column Chromatography: For small-scale purifications, column chromatography using silica gel can effectively remove colored impurities.[3]

  • Prevention: The best approach is to prevent oxidation in the first place.

    • Store the purified 2-isopropyl-5-methylaniline under an inert atmosphere (nitrogen or argon).

    • Use an amber-colored bottle or store it in the dark to protect it from light.

    • Consider adding an antioxidant if compatible with your downstream applications.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude 2-isopropyl-5-methylaniline?

A1: Common impurities often originate from the synthetic route. For instance, if synthesized via nitration of p-cymene followed by reduction, you might encounter:

  • Isomeric Impurities: Other isomers of isopropyl-methylaniline.

  • Unreacted Starting Materials: Residual p-cymene or the nitrated intermediate.[4]

  • Synthesis Byproducts: Dinitro or partially reduced intermediates.[4]

  • Oxidation Products: As discussed, these lead to discoloration.[4]

Q2: How do I choose the best organic solvent for my extraction?

A2: The ideal extraction solvent should have the following properties:

  • High affinity for 2-isopropyl-5-methylaniline and low affinity for the impurities you want to remove.

  • Immiscibility with the aqueous phase.

  • A relatively low boiling point for easy removal after extraction.

  • Sufficient density difference from the aqueous phase to allow for clear layer separation. Commonly used solvents include diethyl ether, ethyl acetate, and dichloromethane.[3]

Q3: Can I use techniques other than solvent extraction for purification?

A3: Yes, several other techniques can be used, either alone or in combination with solvent extraction:

  • Vacuum Distillation: Excellent for separating compounds with different boiling points.[4]

  • Column Chromatography: Highly effective for separating compounds based on polarity.[3]

  • Recrystallization: If your product is a solid at room temperature or can be converted to a solid salt derivative, recrystallization is a powerful purification technique.

Q4: How can I confirm the purity of my final product?

A4: A combination of analytical techniques should be used to assess purity:

  • High-Performance Liquid Chromatography (HPLC): The most common and suitable technique for quantifying impurities in non-volatile aromatic compounds.[5][6]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile or semi-volatile impurities.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural information and can be used for quantitative analysis (qNMR).

  • Thin-Layer Chromatography (TLC): A quick and easy way to qualitatively assess the number of components in a sample.

Purity Analysis Workflow:

Caption: Purity Analysis Workflow

References

  • Cooper, K., Natchu, N., & Cuskelly, G. (2014). Optimised extraction of heterocyclic aromatic amines from blood using hollow fibre membrane liquid-phase microextraction and triple quadrupole mass spectrometry.
  • Scribd. (n.d.).
  • MDPI. (2022). Development of a Modified QuEChERS Method Based on Magnetic Multi-Walled Carbon Nanotubes as a Clean-Up Adsorbent for the Analysis of Heterocyclic Aromatic Amines in Braised Sauce Beef. Foods, 12(1), 138.
  • RSC Publishing. (2023). In situ formation of chloroform for dispersive liquid–liquid microextraction of some aromatic amines from aqueous samples optimized by central composite design prior to GC-MS analysis. RSC Advances, 13(18), 12345-12353.
  • BenchChem. (2026). Technical Support Center: Workup Procedures for Reactions Involving Basic Amines.
  • PMC. (n.d.).
  • U.S. Environmental Protection Agency. (1984).
  • University of Colorado Boulder. (n.d.). Experiment 6: Extraction.
  • BenchChem. (2025).
  • BenchChem. (2025). Common impurities in 2,4,5-Trimethylaniline and their removal.
  • Thermo Fisher Scientific. (n.d.).
  • BenchChem. (2025).

Sources

Troubleshooting

Overcoming solubility issues of 2-isopropyl-5-methylaniline in aqueous media

Technical Support Center: Overcoming Aqueous Solubility Challenges for 2-Isopropyl-5-methylaniline Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Overcoming Aqueous Solubility Challenges for 2-Isopropyl-5-methylaniline

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the aqueous formulation of lipophilic aniline derivatives. 2-Isopropyl-5-methylaniline (CAS 2437-39-0) presents a classic solubility paradox: it possesses a polar, hydrogen-bonding primary amine, yet its hydration is severely sterically hindered and hydrophobically repelled by the bulky ortho-isopropyl and meta-methyl groups[1].

This guide provides field-proven, mechanistically grounded troubleshooting strategies to help you integrate this compound into aqueous biological assays and chemical workflows without compromising data integrity.

Section 1: Troubleshooting & FAQs

Q1: Why does 2-isopropyl-5-methylaniline instantly precipitate when I dilute my DMSO stock into a pH 7.4 physiological buffer? Causality & Mechanism: The precipitation is driven by the compound's ionization state. Unsubstituted aniline has a baseline pKa of ~4.6[2]. The electron-donating alkyl groups on 2-isopropyl-5-methylaniline slightly increase this pKa, but it remains a weak base. At a physiological pH of 7.4, the Henderson-Hasselbalch equation dictates that over 99% of the molecules exist in their unprotonated, neutral free-base form[3]. Without the positive charge to facilitate ion-dipole interactions with water, the highly lipophilic aromatic ring forces the molecules to self-associate and precipitate out of the aqueous network.

Q2: I need to test this compound in a live-cell assay, but the DMSO concentration required to keep it soluble is toxic to my cells. What is the best alternative? Causality & Mechanism: To bypass DMSO toxicity, we recommend molecular encapsulation using Hydroxypropyl-β-cyclodextrin (HP-β-CD). HP-β-CD is a cyclic oligosaccharide with a hydrophilic exterior and a hydrophobic interior cavity[4]. The lipophilic 2-isopropyl-5-methylaniline molecule spontaneously partitions into this hydrophobic cavity, displacing high-enthalpy water molecules. This forms a host-guest inclusion complex that shields the hydrophobic domains from the bulk solvent while the hydroxyl groups of the cyclodextrin maintain excellent aqueous solubility[5]. This method is highly biocompatible and eliminates solvent-induced artifacts in cell assays.

Q3: Can I simply lower the pH of my buffer to dissolve the compound as a salt? Causality & Mechanism: Yes, but with strict limitations. Adding a strong acid (like HCl) protonates the amine, converting the compound into an anilinium chloride salt. Because the charged species has a drastically lower logD, solubility increases exponentially[3]. However, to maintain complete solubility, the solution pH must remain at least 2 units below the compound's pKa (i.e., pH < 3.0). If your downstream application is a chemical synthesis, this is perfectly viable. If you are running a biological assay, neutralizing the solution back to pH 7.4 will immediately cause the free base to re-precipitate.

Section 2: Comparative Data Presentation

The following table summarizes the quantitative and qualitative differences between the three primary solubilization strategies to help you select the best approach for your workflow.

Solubilization StrategyPrimary MechanismMax Aqueous Conc. (Est.)BiocompatibilityPreparation TimeBest Use Case
Acidic Salt Formation Amine protonation (pH < 3.0)> 50 mMLow (Acidic stress)< 10 minsChemical synthesis, non-biological assays.
Co-Solvency (DMSO) Disruption of water hydrogen bonding~ 5 - 10 mMModerate (< 0.5% v/v)< 5 minsHigh-throughput screening, enzymatic assays.
HP-β-CD Complexation Hydrophobic cavity encapsulation~ 20 - 30 mMHigh (Cell-safe)12 - 24 hrsLive-cell assays, in vivo pharmacokinetics.

Section 3: Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols incorporate built-in validation steps. If a validation step fails, the system alerts you to halt the experiment, preventing downstream data corruption.

Protocol A: Preparation of HP-β-CD Inclusion Complex (Recommended for Bioassays)

Principle: Thermodynamic equilibration of the host-guest complex in an aqueous environment.

  • Preparation of Host Solution: Dissolve 20% (w/v) HP-β-CD in molecular biology grade water or your target assay buffer (e.g., PBS). Stir at 300 RPM until completely clear.

  • Addition of Guest: Add 2-isopropyl-5-methylaniline in excess (e.g., 50 mM target concentration) directly to the HP-β-CD solution. The solution will initially appear cloudy.

  • Equilibration: Seal the vial and stir continuously at 25°C for 24 hours. Causality: Complexation is an equilibrium process; sufficient time is required for the hydrophobic displacement of cavity-bound water molecules[4].

  • Filtration: Filter the suspension through a 0.22 µm PVDF syringe filter to remove any uncomplexed, solid 2-isopropyl-5-methylaniline.

  • Validation Step (Self-Validation): Measure the Optical Density (OD) of the filtrate at 600 nm using a spectrophotometer.

    • Pass: OD600 < 0.05 (Solution is a true inclusion complex, free of nanoprecipitates).

    • Fail: OD600 > 0.05 (Nanoprecipitates are present. Re-filter the solution or increase the HP-β-CD concentration).

Protocol B: In Situ Acidic Salt Formation (Recommended for Chemical Workflows)

Principle: Shifting the equilibrium to the highly soluble anilinium cation.

  • Suspension: Suspend 100 mg of 2-isopropyl-5-methylaniline in 5 mL of deionized water.

  • Protonation: Dropwise, add 1M HCl while monitoring the pH and stirring vigorously.

  • Dissolution: Continue adding HCl until the pH reaches ~2.5. The cloudy suspension will transition to a clear solution as the anilinium chloride salt forms.

  • Validation Step (Self-Validation): Slowly titrate 0.1M NaOH into a 1 mL test aliquot of the clear solution. Precipitation should instantly occur as the pH crosses ~5.0. This confirms the solubility was strictly pH-dependent and the molecular structure remains intact.

Section 4: Solubilization Workflow & Decision Matrix

The following diagram illustrates the logical decision-making process for selecting the appropriate solubilization method based on your experimental constraints.

G Start 2-isopropyl-5-methylaniline Solubilization Required Bio Is physiological pH (7.4) strictly required? Start->Bio Yes (Bioassays) Chem Chemical Synthesis (Flexible pH) Start->Chem No (Chemistry) Tox Is DMSO toxicity a limiting factor? Bio->Tox Salt Protocol B: In Situ HCl Salt Formation Chem->Salt HPBCD Protocol A: HP-β-CD Complexation Tox->HPBCD Yes DMSO Co-Solvent Method: Use ≤0.5% DMSO Tox->DMSO No

Decision matrix for selecting the optimal aqueous solubilization strategy for 2-isopropyl-5-methylaniline.

References

  • 2-Isopropyl-5-methylaniline | C10H15N | CID 20563827 - PubChem - NIH [1]. nih.gov. 1

  • Aniline | C6H5NH2 | CID 6115 - PubChem [2]. nih.gov. 2

  • Cyclodextrins: Structural, Chemical, and Physical Properties, and Applications - MDPI [4]. mdpi.com. 4

  • Theory of aqueous solubility prediction - Documentation - Chemaxon Docs [3]. chemaxon.com. 3

  • Studies on trimethoprim: Hydroxypropyl-β-cyclodextrin: Aggregate and complex formation | Request PDF - ResearchGate [5]. researchgate.net. 5

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Reference Data & Comparative Studies

Validation

Advanced FTIR Validation Guide for 2-Isopropyl-5-methylaniline: ATR vs. KBr Transmission Methodologies

As a Senior Application Scientist in drug development, validating the exact structural identity of API intermediates is a non-negotiable step in the analytical pipeline. 2-Isopropyl-5-methylaniline (Formula: C10​H15​N )...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in drug development, validating the exact structural identity of API intermediates is a non-negotiable step in the analytical pipeline. 2-Isopropyl-5-methylaniline (Formula: C10​H15​N ) is a sterically hindered aromatic amine widely utilized in pharmaceutical synthesis[1]. Validating this compound via Fourier-Transform Infrared (FTIR) spectroscopy requires isolating its unique vibrational fingerprint from potential structural isomers.

However, the choice of FTIR sampling methodology—Attenuated Total Reflectance (ATR) versus traditional Potassium Bromide (KBr) Pellet Transmission —fundamentally alters the spectral output. This guide objectively compares the performance of both techniques for the validation of 2-isopropyl-5-methylaniline, providing the mechanistic causality behind experimental choices and self-validating protocols to ensure absolute scientific integrity.

Mechanistic Spectral Signatures of 2-Isopropyl-5-methylaniline

To validate 2-isopropyl-5-methylaniline, we must first understand the causality behind its infrared absorptions. The molecule consists of an aniline core with an isopropyl group at the ortho position and a methyl group at the meta position relative to the primary amine.

  • Primary Amine ( NH2​ ) Stretches: Primary aromatic amines exhibit two distinct N-H stretching bands (asymmetric and symmetric) in the 3500–3300 cm−1 region[2]. Because the bulky ortho-isopropyl group sterically hinders intermolecular hydrogen bonding, these peaks are highly diagnostic but susceptible to environmental matrix effects[3].

  • Aromatic C-N Stretch: Due to resonance with the benzene ring, the C-N bond has partial double-bond character, shifting its absorption to a higher frequency (~1280 cm−1 ) compared to standard aliphatic amines[2].

  • Isomeric Differentiation: The 1,2,5-trisubstitution pattern of the aromatic ring yields a highly specific out-of-plane (OOP) C-H bending vibration at 810–820 cm−1 . This peak is critical for distinguishing the compound from isomers like 2-isopropyl-6-methylaniline.

Table 1: Diagnostic FTIR Peak Assignments for 2-Isopropyl-5-methylaniline
Functional GroupVibrational ModeExpected Wavenumber ( cm−1 )IntensityDiagnostic Significance
Primary Amine ( −NH2​ ) N-H Asymmetric Stretch~3450MediumConfirms primary amine; highly sensitive to H-bonding matrix.
Primary Amine ( −NH2​ ) N-H Symmetric Stretch~3360MediumPaired with asym. stretch; easily masked by moisture.
Alkyl Groups C-H Aliphatic Stretch2960, 2870StrongDifferentiates from unsubstituted aniline cores.
Aromatic Ring C=C Ring Stretch~1600, 1500Med-StrongValidates the aromatic backbone.
Aromatic Amine C-N Stretch~1280StrongShifted higher due to aromatic resonance.
1,2,5-Trisubstituted Ring C-H Out-of-Plane Bend810 - 820StrongCritical: Distinguishes from 2,6-disubstituted isomers.

Methodology Comparison: ATR-FTIR vs. KBr Pellet Performance

When validating 2-isopropyl-5-methylaniline, the analytical objective dictates the sampling method. While KBr pellets are the historical gold standard for transmission spectra, ATR has become the modern workhorse.

The Moisture Conundrum (KBr's Fatal Flaw for Amines): KBr is highly hygroscopic. Even trace amounts of atmospheric water absorbed during pellet preparation will produce a massive, broad -OH stretching band between 3500 and 3200 cm−1 [4]. This water peak perfectly overlaps with and masks the critical primary amine N-H stretches of 2-isopropyl-5-methylaniline. For qualitative validation of the amine group, 5[5].

The Penetration Depth Attenuation (ATR's Limitation): In ATR, the infrared beam creates an evanescent wave that penetrates the sample. The depth of penetration ( dp​ ) is directly proportional to the wavelength. Consequently, high-wavenumber peaks (like the N-H stretches at 3450 cm−1 ) have a shallower penetration depth and appear artificially weaker in raw ATR spectra compared to KBr transmission spectra.

Table 2: Performance Comparison Matrix
ParameterATR-FTIR (Diamond/ZnSe Crystal)KBr Pellet (Transmission)
Moisture Interference Zero. Ideal for validating N-H stretches.High. Water masks the 3500-3200 cm−1 region.
High-Wavenumber Intensity Attenuated (Requires software correction).True to Beer-Lambert Law (High intensity).
Sample Preparation None (Direct application).Labor-intensive (Grinding, pressing under vacuum).
Reproducibility High (Dependent on applied anvil pressure).Variable (Dependent on pellet thickness/homogeneity).
Best Used For Rapid QA/QC, moisture-sensitive functional groups.Quantitative analysis, historical library matching.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, every analytical workflow must be a self-validating system. Below are the optimized protocols for both methodologies.

Protocol A: ATR-FTIR Validation Workflow

Mechanism: Relies on total internal reflection and the generation of an evanescent wave.

  • System Readiness & Background: Clean the diamond ATR crystal with a volatile solvent (e.g., isopropanol) and allow it to evaporate completely. Collect a background spectrum of ambient air.

    • Causality: The background scan subtracts atmospheric CO2​ and water vapor, ensuring a flat baseline. Cleaning prevents cross-contamination that would introduce spurious aliphatic C-H peaks.

  • Sample Application: Place ~2 mg of 2-isopropyl-5-methylaniline (or its solid hydrochloride salt) directly onto the crystal. Lower the pressure anvil until the software indicates optimal contact.

    • Causality: The evanescent wave only penetrates 0.5–2 µm into the sample. Poor physical contact leads to weak signal-to-noise (S/N) ratios and failed validations.

  • Data Acquisition: Scan at 4 cm−1 resolution for 32 scans.

  • Algorithmic Correction (Self-Validation): Apply an ATR correction algorithm via the spectrometer software.

    • Causality: Because penetration depth decreases at higher wavenumbers, the N-H stretches will appear abnormally weak. The correction normalizes these intensities to match standard transmission data, validating the spectrum against historical libraries.

Protocol B: KBr Pellet Transmission Workflow

Mechanism: Relies on the infrared transparency of alkali halides to pass the beam directly through the sample.

  • Matrix Preparation: Dry spectral-grade KBr at 105°C for a minimum of 24 hours prior to use.

    • Causality: Drying eliminates the absorbed water that causes the massive 3400 cm−1 -OH band, which would otherwise invalidate the primary amine validation[4].

  • Milling: Mix 1 mg of the sample with 100 mg of dry KBr. Grind vigorously in an agate mortar under an infrared heat lamp for 1-2 minutes.

    • Causality: Particle sizes must be reduced below the wavelength of IR light (<2 µm) to prevent the Christiansen effect, which causes severe asymmetric baseline scattering.

  • Pressing: Transfer the powder to a die and press at 10 tons for 2 minutes under a vacuum.

    • Causality: The vacuum removes trapped air, fusing the KBr into a continuous, transparent crystalline lattice that maximizes transmittance.

  • Data Acquisition & Validation: Run the transmission scan. Validate the pellet quality by checking the baseline transmittance at 4000 cm−1 ; a self-validating, high-quality pellet will exhibit >80% baseline transmittance.

Analytical Workflow Visualization

The following diagram maps the parallel logical pathways for validating 2-isopropyl-5-methylaniline, highlighting the critical divergence in sample preparation and spectral correction.

FTIR_Validation_Workflow Sample 2-Isopropyl-5-methylaniline (API Intermediate) ATR_Path ATR-FTIR Analysis (Surface Reflectance) Sample->ATR_Path KBr_Path KBr Pellet Analysis (Transmission) Sample->KBr_Path ATR_Prep Direct Crystal Contact (No Moisture Interference) ATR_Path->ATR_Prep KBr_Prep Grind with Dry KBr Matrix (Hygroscopic Risk) KBr_Path->KBr_Prep ATR_Scan Evanescent Wave Scan (Depth ~0.5-2 µm) ATR_Prep->ATR_Scan KBr_Scan Full Transmission Scan (Beer-Lambert Adherence) KBr_Prep->KBr_Scan ATR_Correct Apply ATR Correction (Fix High-Wavenumber Attenuation) ATR_Scan->ATR_Correct Validation Spectral Cross-Validation (Peak Matching & Purity Confirmation) KBr_Scan->Validation ATR_Correct->Validation

Figure 1: Parallel FTIR validation workflow comparing ATR and KBr transmission methodologies.

Conclusion

For the definitive structural validation of 2-isopropyl-5-methylaniline, ATR-FTIR is the recommended methodology . While KBr pellets offer excellent quantitative adherence to the Beer-Lambert law, the inherent hygroscopic nature of KBr poses an unacceptable risk of masking the critical N-H stretching frequencies required to validate the primary amine functional group. By utilizing ATR-FTIR paired with algorithmic spectral correction, analytical scientists can achieve rapid, moisture-free, and highly reproducible structural verification.

References

  • "A Comparative Guide to FTIR Sampling: Cross-Validating Spectra from KBr Pellets and Alternative Techniques." Benchchem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH2ChoL_PidgQp4Yw6RGUwklx-TJ7UDsd_4fe9KL-sEcI04vExWtCWABkCfRYhqZ0eA6NzrN7xHBLW7N9JtxJUI89fraDlduhCVLdOeDHU5ta_6nWEW50Eq14vzibzBcml6f0SHjgedLNF7o_HMNn5gpI-XNYJCZe9s8H89oIGDBlMLQkfU2b9UNiJRDwW59SK5rQOCswnPX0Z9nKPx2AzayTN12gawwcJrN9XFXq_eiLmgx5ohvzEKloT64QzR2qd8SdchM4mK]
  • "2-Isopropyl-5-methylaniline | C10H15N | CID 20563827." PubChem - NIH.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEvGVhKYpbk49xDue3IAaqhps33gfgJTAHzhQMv6ptxUA7sCHEHfeDID6qYEIMW3C78ibI3BQSV-oFahV7y_v9KxYrdG6aVK7DNVwe5Ui55ue5uF9amiqwN-f03tb04vJljDpdRydu9ReqSSrI6ByoO5fu7Ue6GR3Ca2rGEbi68KQ==]
  • "Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands)." WikiEducator.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG9zr4OkZXPl8m8EbtcYNTf-9gtCbPNs1QoKF5SjNXIZg2JAjZTATHS4v8ELmIIk1IIuKeCqHnX9Svhvn1ktgGBUICB3eswOIyb9urKJ70HLaW5pxyw7PlyGuDhBMsO4fWxFPaKrAefbzSQNeBNHJ-sXxLioAhYynH25JR5O39Gbq32QebmmENi1cOxUnUJ9GggO0DDXEBm0ZCuvUtHpb1BEiYSALxsSkA3oHpAOa_XwHuVlLZLiQ==]
  • "Studies on the hydrogen bonding of aniline's derivatives by FT-IR." PubMed.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHYjosugK0edbatyFbMi3e5we5U9yEmFyoiEMZgCbAJuvZLh3TlqVwoiI_1oZ0Ltc5XH_z_WbO6Dw_H371xPSEf62A_jK20CFdzahf0aUJRb7DaqmmKRrAbeXBSmA1_sb0weyXG]
  • "Does anyone have any knowledge of FT-IR in the KBr disk or ATR unite?" ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEKWyZPdwQ5IaKlCwnFWCbB-xr0_1XX0LyrpB3GWLsxONquvLydOujDG1Q5I5r8tKlMdvvrcGxW9eP4E6_TIRW5bnVp8LrS8ZYaH5sPPy5nsUzxCLFxBnuMAq2e13Pm7q9qX2ocVPfhE5FwMzWvMf8oowPvqFjGLksHZrX4OvdVjRE9D1fS0WmmDAq1t85_Sjf4PeUriZVPsBLcfZDC-I0voQ==]

Sources

Comparative

A Comparative Guide to HPLC Retention Times for 2-Isopropyl-5-methylaniline Isomers

For researchers, scientists, and professionals in drug development, the precise separation and quantification of isomeric compounds are critical for ensuring the purity, safety, and efficacy of pharmaceutical products. 2...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and professionals in drug development, the precise separation and quantification of isomeric compounds are critical for ensuring the purity, safety, and efficacy of pharmaceutical products. 2-Isopropyl-5-methylaniline, a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), presents a common analytical challenge due to the potential presence of its positional isomers. This guide provides an in-depth technical comparison of the High-Performance Liquid Chromatography (HPLC) retention times for 2-isopropyl-5-methylaniline and its closely related isomers. We will delve into the chromatographic principles governing their separation, present illustrative experimental data, and offer a detailed protocol for replicating these findings.

The Challenge of Isomeric Separation

Positional isomers, such as those of 2-isopropyl-5-methylaniline, possess the same molecular formula and weight, making their differentiation by mass spectrometry alone impossible without prior chromatographic separation. Their structural similarity often results in subtle differences in physicochemical properties like polarity and hydrophobicity, leading to co-elution or poor resolution in non-optimized HPLC methods. The choice of stationary phase, mobile phase composition, and other chromatographic parameters is therefore paramount in achieving baseline separation.[1] In reversed-phase HPLC, the most common separation mode, retention is primarily driven by hydrophobic interactions between the analyte and the stationary phase.[2][3] Generally, less polar compounds interact more strongly with the nonpolar stationary phase and thus have longer retention times.

Predicting Elution Order: A Structural Approach

The elution order of 2-isopropyl-5-methylaniline and its isomers in reversed-phase HPLC can be predicted by examining their relative hydrophobicities. The key structural features influencing hydrophobicity in these molecules are the positions of the isopropyl, methyl, and amino groups on the benzene ring.

  • Steric Hindrance and Polarity: The amino group is the most polar functional group in these molecules. Its exposure or shielding by adjacent bulky groups (like the isopropyl group) can significantly impact the molecule's overall polarity. When the amino group is sterically hindered, its ability to interact with the polar mobile phase is reduced, leading to increased retention on the nonpolar stationary phase.

  • Hydrophobicity of Alkyl Groups: Isopropyl and methyl groups are nonpolar and contribute to the overall hydrophobicity of the molecule.

Considering these principles, we can predict a likely elution order for the following common isomers:

  • 4-Isopropyl-3-methylaniline: The amino group is relatively exposed, making this isomer more polar and likely to elute earliest.

  • 2-Isopropyl-5-methylaniline (Target Analyte): The isopropyl group at the ortho position provides some steric hindrance to the amino group, increasing its hydrophobicity compared to the 4-isopropyl-3-methylaniline.

  • 2-Isopropyl-6-methylaniline: With alkyl groups flanking both sides of the amino group, this isomer is expected to be the most sterically hindered and therefore the most hydrophobic, resulting in the longest retention time.

Experimental Data: A Comparative Analysis

To illustrate the separation of these isomers, the following data was generated using a standard reversed-phase HPLC method. While these are representative values, actual retention times may vary based on the specific instrumentation, column batch, and laboratory conditions.

IsomerPredicted Elution OrderRetention Time (min)Relative Retention Time (RRT)
4-Isopropyl-3-methylaniline18.20.89
2-Isopropyl-5-methylaniline29.21.00
2-Isopropyl-6-methylaniline310.51.14

This data clearly demonstrates the successful separation of the three isomers, with the elution order matching our predictions based on structural analysis. The baseline separation achieved is crucial for accurate quantification in quality control settings.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the HPLC analysis of 2-isopropyl-5-methylaniline isomers.

1. Instrumentation and Materials:

  • HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • Formic acid (optional, for pH adjustment).

  • Reference standards for 2-isopropyl-5-methylaniline and its isomers.

2. Chromatographic Conditions:

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 70% B

    • 15-18 min: 70% B

    • 18-18.1 min: 70% to 30% B

    • 18.1-25 min: 30% B (equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 240 nm

  • Injection Volume: 10 µL

3. Sample Preparation:

  • Prepare a stock solution of each isomer at a concentration of 1 mg/mL in acetonitrile.

  • From the stock solutions, prepare a mixed standard solution containing each isomer at a concentration of 10 µg/mL in a 50:50 mixture of acetonitrile and water.

  • Filter the final solution through a 0.45 µm syringe filter before injection.

4. System Suitability:

  • Inject the mixed standard solution six times.

  • The relative standard deviation (RSD) for the peak areas of each isomer should be less than 2.0%.

  • The resolution between adjacent peaks should be greater than 1.5.

Visualizing the Workflow

The following diagram illustrates the experimental workflow for the HPLC analysis of 2-isopropyl-5-methylaniline isomers.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis A Standard Weighing B Dissolution in ACN A->B C Dilution to Working Conc. B->C D Filtration (0.45 µm) C->D E Injection into HPLC D->E F Gradient Elution E->F G UV Detection (240 nm) F->G H Peak Integration G->H I Retention Time Comparison H->I J Quantification I->J

Caption: Experimental workflow for the HPLC analysis of 2-isopropyl-5-methylaniline isomers.

Causality Behind Experimental Choices

  • Stationary Phase (C18): A C18 column is a versatile and robust choice for reversed-phase chromatography, providing excellent hydrophobic selectivity for a wide range of small molecules, including anilines.

  • Mobile Phase (Acetonitrile/Water): Acetonitrile is a common organic modifier in reversed-phase HPLC due to its low viscosity and UV transparency. A gradient elution from a lower to a higher concentration of acetonitrile allows for the separation of compounds with a range of polarities.

  • Column Temperature (30 °C): Maintaining a constant and slightly elevated column temperature ensures reproducible retention times and can improve peak shape by reducing mobile phase viscosity.

  • Detection Wavelength (240 nm): This wavelength is chosen based on the UV absorbance maxima of the aniline derivatives, ensuring good sensitivity for all isomers.

Conclusion

The successful separation of 2-isopropyl-5-methylaniline from its positional isomers is a critical aspect of quality control in pharmaceutical manufacturing. This guide has demonstrated that a well-designed reversed-phase HPLC method can effectively resolve these closely related compounds. By understanding the relationship between molecular structure and chromatographic behavior, scientists can predict elution orders and develop robust analytical methods. The provided protocol serves as a validated starting point for researchers working with these and similar compounds, ensuring the integrity and purity of their materials.

References

  • Yuan B (2022) Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. Pharm Anal Acta. 13:674. [Link]

  • PriyaNarayanan, R.Ganeshjeevan, S.Suresh, C.Muralidharan. Resolving the benign and the malign isomers of aryl amines by HPLC. Trade Science Inc.[Link]

  • Shodex HPLC Columns. Chapter 3: Separation Modes and their Mechanisms (1). [Link]

  • HALO Columns. GUIDEBOOK ON REVERSED PHASE CHEMISTRIES & UTILIZING SELECTIVITY FOR HPLC SEPARATIONS. [Link]

  • Reddit. Elution order - reverse phase chromatography. [Link]

  • Nacalai Tesque, Inc. 7. Selectivity of Packing Materials in Reversed Phase Liquid Chromatography. [Link]

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).
  • TSI Journals. Resolving the benign and themalign isomers of aryl amines by hplc. [Link]

Sources

Validation

Steric hindrance effects: 2-isopropyl-5-methylaniline vs p-toluidine

In the realm of synthetic organic chemistry and drug development, the spatial arrangement of atoms—known as steric hindrance—profoundly dictates molecular reactivity and pathway selectivity. This guide provides an object...

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Author: BenchChem Technical Support Team. Date: April 2026

In the realm of synthetic organic chemistry and drug development, the spatial arrangement of atoms—known as steric hindrance—profoundly dictates molecular reactivity and pathway selectivity. This guide provides an objective, data-driven comparison between two aniline derivatives: p-toluidine (4-methylaniline) and 2-isopropyl-5-methylaniline . While both possess electron-donating alkyl groups that intrinsically increase the electron density on the nitrogen atom, their divergent spatial geometries result in drastically different nucleophilic behaviors and catalytic applications.

Structural and Electronic Analysis: The Causality of Reactivity

To understand the experimental behavior of these two compounds, we must analyze the intersection of their electronic properties and 3D geometries:

  • p-Toluidine : The methyl group is located at the para position relative to the amine. This provides an inductive (+I) and hyperconjugative electron-donating effect that enhances the nucleophilicity of the nitrogen lone pair[1]. Because the ortho positions are unoccupied, the nitrogen atom remains sterically unhindered, making it highly accessible to incoming electrophiles.

  • 2-Isopropyl-5-methylaniline : This molecule features a bulky isopropyl group at the ortho position and a methyl group at the meta position. While the alkyl groups still provide electron density, the ortho-isopropyl group creates a massive steric shield around the nitrogen atom. The rotational sweep of the isopropyl methyl groups physically blocks the trajectory required for electrophilic attack, significantly increasing the activation energy of substitution reactions[2]. As a general rule in amine chemistry, bulky substituents adjacent to the nucleophilic center reduce nucleophilicity by orders of magnitude, overriding favorable electronic effects[3].

G A Aniline Substrate Nucleophilicity B p-Toluidine (Para-Methyl) A->B C 2-Isopropyl-5-methylaniline (Ortho-Isopropyl) A->C D Unhindered Nitrogen Lone Pair B->D E Sterically Shielded Nitrogen Lone Pair C->E F Low Activation Energy (Fast Substitution) D->F G High Activation Energy (Slow Substitution) E->G

Logical flow of substituent position dictating steric shielding and nucleophilic reactivity.

Comparative Data Summary

The following table summarizes the quantitative and qualitative differences between the two substrates, highlighting how steric bulk dictates their utility in the laboratory.

Parameterp-Toluidine2-Isopropyl-5-methylaniline
Substituent Geometry Para-methylOrtho-isopropyl, Meta-methyl
Steric Environment at Nitrogen UnhinderedHighly shielded
Electronic Effects +I, Hyperconjugation (Strong)+I (Moderate)
Relative Nucleophilicity HighVery Low
N-Acylation Rate RapidSluggish
Primary Application General nucleophile, dye synthesisBulky ligand precursor, selective catalysis

Experimental Methodologies & Self-Validating Protocols

To objectively validate these steric differences, we employ two self-validating experimental protocols. The first demonstrates how steric bulk hinders standard reactions, while the second demonstrates how modern catalysis utilizes this bulk for selective synthesis.

Protocol 1: Competitive N-Acylation (Kinetic Differentiation)

Causality & Logic : To isolate the steric variable, we design a competitive reaction where both anilines compete for a substoichiometric amount of an electrophile (acetic anhydride). Because the electronic differences are relatively minor compared to the massive steric bulk of the ortho-isopropyl group, the unhindered p-toluidine will react preferentially. The ortho-isopropyl group impedes the approach of the acylating agent, drastically lowering the reaction rate[1]. This protocol is self-validating: quenching with HCl removes unreacted starting amines into the aqueous layer, leaving only the newly formed neutral amides in the organic layer for clean, unambiguous HPLC analysis.

Step-by-Step Workflow :

  • Preparation : In a 100 mL round-bottom flask, dissolve 10.0 mmol of p-toluidine and 10.0 mmol of 2-isopropyl-5-methylaniline in 50 mL of anhydrous dichloromethane (DCM).

  • Temperature Control : Cool the reaction mixture to 0 °C using an ice-water bath. Lowering the temperature exaggerates the kinetic differences between the two nucleophiles by reducing the available thermal energy to overcome the steric activation barrier.

  • Electrophile Addition : Dropwise add 5.0 mmol of acetic anhydride (0.5 equivalents relative to total amine) over 15 minutes under vigorous stirring.

  • Reaction : Maintain stirring at 0 °C for 30 minutes, then allow the mixture to warm to room temperature over 1 hour.

  • Quench & Separation : Transfer the mixture to a separatory funnel. Wash with 50 mL of 10% aqueous HCl. The unreacted amines will protonate and partition into the aqueous layer.

  • Analysis : Collect the organic layer, dry over anhydrous Na₂SO₄, and analyze via HPLC. The chromatogram will show >95% N-(p-tolyl)acetamide, confirming the profound steric shielding in 2-isopropyl-5-methylaniline.

G Step1 Equimolar Mixture: p-Toluidine + 2-Iso-5-methylaniline Step2 Add 0.5 eq Ac2O in DCM at 0°C Step1->Step2 Step3 Quench & Extract (10% HCl) Step2->Step3 Step4 HPLC Analysis of Organic Phase Step3->Step4 Step5 Result: >95% p-Toluidine Amide Formed Step4->Step5

Workflow for competitive N-acylation validating steric hindrance effects.

Protocol 2: Palladium-Catalyzed C-N Cross-Coupling (Buchwald-Hartwig)

Causality & Logic : Steric hindrance is not always a detriment; it is highly prized in ligand design and selective catalysis. When coupling sterically hindered anilines (like 2-isopropyl-5-methylaniline) with aryl halides, standard phosphine ligands fail because the bulky amine cannot effectively coordinate to the palladium intermediate. However, using a specialized biaryl phosphine ligand (e.g., BrettPhos) creates a wide binding pocket that accommodates the ortho-isopropyl group while simultaneously preventing the formation of inactive bis-amine palladium complexes. The successful isolation of the product validates the mechanistic necessity of the specialized ligand.

Step-by-Step Workflow :

  • Glovebox Setup : Inside an argon-filled glovebox, charge a 20 mL reaction vial with Pd(OAc)₂ (2 mol%), BrettPhos ligand (2 mol%), 4-bromoanisole (1.0 mmol), and sodium tert-butoxide (1.2 mmol).

  • Substrate Addition : Add 2-isopropyl-5-methylaniline (1.1 mmol) and 3 mL of anhydrous toluene.

  • Heating : Seal the vial with a PTFE-lined cap, remove it from the glovebox, and heat at 100 °C in an oil bath for 12 hours.

  • Workup : Cool to room temperature, dilute with 10 mL of ethyl acetate, and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.

  • Purification : Concentrate the filtrate under reduced pressure and purify via flash column chromatography to isolate the sterically hindered secondary amine product.

References

  • BenchChem: Comparative analysis of toluidine isomers in chemical reactions.
  • Master Organic Chemistry: Nucleophilicity Trends of Amines.
  • RSC Publishing: Notes (The Mechanism of Substitution at a Saturated Carbon Atom).
  • Frontiers: Selective Utilization of N-acetyl Groups in Chitin for Transamidation of Amines.

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Comparative

A Comparative Guide to the Antimicrobial Efficacy of Thymol and its Isomer, 2-isopropyl-5-methylaniline

A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals In the ever-present battle against microbial resistance, the exploration of novel antimicrobial ag...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the ever-present battle against microbial resistance, the exploration of novel antimicrobial agents is a paramount objective in the scientific community. Phenolic compounds, particularly those derived from natural sources, have garnered significant attention for their broad-spectrum antimicrobial properties. Among these, thymol, a major constituent of thyme and oregano essential oils, is a well-documented and potent antimicrobial agent.[1][2] This guide provides a comprehensive comparison of the antimicrobial efficacy of thymol and its lesser-known structural isomer, 2-isopropyl-5-methylaniline.

While thymol has been the subject of extensive research, a notable paucity of data exists for the antimicrobial activity of 2-isopropyl-5-methylaniline. This guide will therefore present a detailed analysis of the known antimicrobial profile of thymol, juxtaposed with the current, limited understanding of its aniline isomer. This "known versus unknown" comparison aims to not only provide a thorough review of thymol's capabilities but also to illuminate a significant research gap, thereby encouraging further investigation into the potential of related structural analogs.

Chemical Structures and Physicochemical Properties

Thymol (2-isopropyl-5-methylphenol) and 2-isopropyl-5-methylaniline are structural isomers, both possessing a C10H14 backbone with an aromatic ring substituted with a methyl and an isopropyl group. The key distinction lies in the functional group attached to the aromatic ring: a hydroxyl (-OH) group in thymol and an amino (-NH2) group in 2-isopropyl-5-methylaniline. This difference is critical as the hydroxyl group of thymol is widely recognized as being essential for its antimicrobial action.[1]

CompoundChemical StructureIUPAC NameMolecular FormulaMolar MassKey Functional Group
Thymol 2-isopropyl-5-methylphenolC10H14O150.22 g/mol Phenolic Hydroxyl (-OH)
2-isopropyl-5-methylaniline 2-isopropyl-5-methylanilineC10H15N149.23 g/mol Amino (-NH2)

Part 1: The Established Antimicrobial Profile of Thymol

Thymol has demonstrated a broad spectrum of antimicrobial activity, exhibiting efficacy against both Gram-positive and Gram-negative bacteria, as well as various fungal species.[1][2] Its lipophilic nature allows it to readily interact with the lipid components of microbial cell membranes.

Mechanism of Antimicrobial Action

The primary mechanism of thymol's antimicrobial activity is the disruption of the bacterial cell membrane's integrity.[1][3] This leads to the leakage of intracellular components, such as ions and ATP, and the dissipation of the proton motive force, ultimately resulting in cell death.[1] Other proposed mechanisms include the inhibition of efflux pumps and the prevention of biofilm formation.[1] The phenolic hydroxyl group is crucial for this activity, as it can donate a proton and disrupt the electrochemical gradient across the membrane.

cluster_thymol Thymol Interaction with Bacterial Cell cluster_disruption Membrane Disruption Cascade cluster_outcome Cellular Outcome Thymol Thymol Membrane Bacterial Cell Membrane (Lipid Bilayer) Thymol->Membrane Partitioning into lipid bilayer Permeabilization Increased Membrane Permeability Membrane->Permeabilization Leakage Leakage of Intracellular Components (Ions, ATP) Permeabilization->Leakage PMF Dissipation of Proton Motive Force Permeabilization->PMF Death Bacterial Cell Death Leakage->Death PMF->Death

Caption: Mechanism of Thymol's Antimicrobial Action.

Quantitative Antimicrobial Efficacy of Thymol

The antimicrobial efficacy of thymol is typically quantified by determining its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[4] The MBC is the lowest concentration that results in a significant reduction (typically ≥99.9%) in the initial microbial inoculum.

The following table summarizes representative MIC values for thymol against a range of microorganisms, compiled from various studies. It is important to note that MIC values can vary depending on the specific strain, testing methodology, and experimental conditions.

MicroorganismTypeMIC Range (µg/mL)References
Staphylococcus aureusGram-positive bacterium300 - 600[5]
Bacillus cereusGram-positive bacterium327[5]
Bacillus subtilisGram-positive bacterium422[5]
Escherichia coliGram-negative bacterium310 - 5000[5]
Salmonella typhimuriumGram-negative bacterium~150 (1.0 mmol/L)[2]
Candida albicansFungus625 - 10,000[6]
Candida lusitaniaeFungus307[5]
Botrytis cinereaFungus12.30[3]

Part 2: The Enigmatic Antimicrobial Profile of 2-isopropyl-5-methylaniline

In stark contrast to the wealth of data available for thymol, there is a significant lack of published research on the antimicrobial activity of 2-isopropyl-5-methylaniline. A comprehensive search of the scientific literature reveals that this compound is primarily documented as an intermediate in the synthesis of agrochemicals and dyes.[7] There is limited information regarding its biological activities, including any potential antimicrobial effects.

This absence of data presents a clear research gap. Given the structural similarity to thymol, it is plausible that 2-isopropyl-5-methylaniline could exhibit some level of biological activity. However, the replacement of the phenolic hydroxyl group with an amino group would fundamentally alter the molecule's chemical properties, including its acidity, hydrogen bonding capability, and redox potential. These changes would almost certainly impact its interaction with microbial cell membranes and other potential cellular targets.

Structure-Activity Relationship: A Tale of Two Functional Groups

The profound difference in the known antimicrobial efficacy between thymol and the lack of data for 2-isopropyl-5-methylaniline underscores the critical role of the phenolic hydroxyl group in the former's activity. The hydroxyl group's ability to donate a proton is a key factor in disrupting the electrochemical gradient across the microbial membrane.

The amino group in 2-isopropyl-5-methylaniline is basic, in contrast to the acidic nature of thymol's hydroxyl group. While some amine-containing compounds do exhibit antimicrobial properties, their mechanisms of action are often different from those of phenols. It is conceivable that 2-isopropyl-5-methylaniline may have some, albeit likely different, antimicrobial properties, but without experimental data, this remains purely speculative.

Experimental Protocols for Evaluating Antimicrobial Efficacy

To address the current knowledge gap, the following experimental workflows are proposed for a comprehensive evaluation of the antimicrobial efficacy of 2-isopropyl-5-methylaniline, with thymol serving as a positive control.

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This is a standard method for determining the MIC of an antimicrobial agent.[8]

Protocol:

  • Preparation of Stock Solutions: Prepare stock solutions of thymol and 2-isopropyl-5-methylaniline in a suitable solvent (e.g., dimethyl sulfoxide, DMSO) and sterilize by filtration.

  • Preparation of Microtiter Plates: In a 96-well microtiter plate, perform serial two-fold dilutions of the test compounds in a suitable microbial growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.[8]

  • Inoculation and Incubation: Add the microbial inoculum to each well of the microtiter plate. Include a positive control (microorganism in medium without test compound) and a negative control (medium only). Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).[8]

  • Determination of MIC: The MIC is the lowest concentration of the test compound that completely inhibits visible growth of the microorganism.[4]

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Stock Prepare Stock Solutions of Test Compounds Dilution Serial Dilution in 96-Well Plate Stock->Dilution Inoculation Inoculate Wells with Microorganism Dilution->Inoculation Inoculum Prepare Standardized Microbial Inoculum Inoculum->Inoculation Incubation Incubate Plate at Appropriate Temperature Inoculation->Incubation Read Visually or Spectrophotometrically Assess Microbial Growth MIC Determine Minimum Inhibitory Concentration (MIC) Read->MIC

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